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  • Product: Methyl morpholine-4-carboxylate
  • CAS: 6906-13-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl Morpholine-4-Carboxylate (CAS 6906-13-4)

Executive Summary Methyl morpholine-4-carboxylate (CAS 6906-13-4), also known as methyl 4-morpholinecarboxylate, is a specialized heterocyclic carbamate widely utilized in medicinal chemistry and organic synthesis.[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl morpholine-4-carboxylate (CAS 6906-13-4), also known as methyl 4-morpholinecarboxylate, is a specialized heterocyclic carbamate widely utilized in medicinal chemistry and organic synthesis.[1][2] Unlike its alkylated analog N-methylmorpholine (a common base), this compound features a carbamate moiety that imparts unique stability and reactivity profiles. It serves as a critical intermediate for introducing the morpholine pharmacophore—a "privileged structure" in drug discovery known for improving solubility and metabolic stability—into larger bioactive molecules. This guide details its physicochemical properties, validated synthesis protocols, and strategic applications in drug development.

Part 1: Physicochemical Profile[3]

The following data aggregates experimental and predicted properties essential for handling and characterization.

PropertyValueNote
CAS Number 6906-13-4
IUPAC Name Methyl morpholine-4-carboxylate
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
Physical State Low-melting solid or viscous liquidTypically solid at <4°C; may liquefy at RT.[3]
Solubility Soluble in DCM, MeOH, EtOAc, DMSOLimited solubility in non-polar alkanes.
LogP (Predicted) ~ -0.2 to 0.1Amphiphilic nature ideal for CNS penetration.
H-Bond Acceptors 3(N-O , O =C, C-O -C)
Storage +2°C to +8°C (Refrigerator)Hygroscopic; store under inert atmosphere.

Part 2: Synthesis & Manufacturing Protocols

Mechanistic Overview

The synthesis of methyl morpholine-4-carboxylate primarily proceeds via nucleophilic acyl substitution . The nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a methylating agent (typically methyl chloroformate or dimethyl carbonate).

Protocol A: Schotten-Baumann Acylation (Laboratory Scale)

Recommended for high purity and reliability in research settings.

Reagents:

  • Morpholine (1.0 equiv)

  • Methyl Chloroformate (1.1 equiv)

  • Triethylamine (Et₃N) or Pyridine (1.2 equiv)

  • Dichloromethane (DCM) (Solvent, anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with Morpholine (10 mmol) and Et₃N (12 mmol) in dry DCM (20 mL).

  • Temperature Control: Cool the solution to 0°C using an ice bath. Causality: The reaction is exothermic; cooling prevents side reactions and controls the rate.

  • Addition: Add Methyl Chloroformate (11 mmol) dropwise over 15 minutes.

    • Self-Validation Check: Observe white precipitate formation (Et₃N·HCl salts), confirming reaction progress.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

  • Workup:

    • Quench with water (20 mL).

    • Separate the organic layer.[2]

    • Wash with 1M HCl (to remove unreacted morpholine/amine) followed by saturated NaHCO₃.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel chromatography (EtOAc/Hexane gradient).

Protocol B: Oxidative Carbonylation (Green/Industrial Route)

Utilizes Dimethyl Carbonate (DMC) to avoid toxic chloroformates.

Reaction: Morpholine + Dimethyl Carbonate


 Product + MeOH

Note: This reaction competes with N-methylation. Lower temperatures and specific catalysts (e.g., ionic liquids or basic catalysts) favor the carbamate (intermediate), while high temperatures (>160°C) drive the reaction toward N-methylmorpholine.

Synthesis Workflow Visualization

SynthesisPath Morpholine Morpholine (Nucleophile) Intermediate Tetrahedral Intermediate Morpholine->Intermediate Nucleophilic Attack Reagent Methyl Chloroformate (Electrophile) Reagent->Intermediate Product Methyl morpholine- 4-carboxylate Intermediate->Product Elimination of Cl- Salt Et3N·HCl (Precipitate) Intermediate->Salt Byproduct Base Base (Et3N) (HCl Scavenger) Base->Salt Captures Proton

Caption: Figure 1. Nucleophilic acyl substitution pathway for the synthesis of Methyl morpholine-4-carboxylate.

Part 3: Applications in Drug Discovery

The Morpholine Pharmacophore

The morpholine ring is a staple in medicinal chemistry due to its ability to modulate the physicochemical properties of a drug candidate.[4]

  • Solubility: The ether oxygen reduces lipophilicity (lowering LogP) compared to piperidine analogs.

  • Metabolic Stability: The oxygen atom deactivates the ring toward oxidative metabolism (e.g., by CYP450 enzymes) at the adjacent carbons.

Carbamate Linker Chemistry

Methyl morpholine-4-carboxylate serves as a robust "capped" morpholine.

  • Prodrug Design: The carbamate bond is stable at physiological pH but can be cleaved by specific esterases or under harsh hydrolytic conditions, potentially releasing the active morpholine-containing pharmacophore.

  • Peptide Synthesis: Used as a capping group for N-termini to prevent degradation or improve cell permeability.

Application Workflow

Applications cluster_Uses Primary Applications Compound Methyl morpholine- 4-carboxylate BuildingBlock Building Block (Scaffold Introduction) Compound->BuildingBlock ProtectingGroup N-Protection (Masking Amine) Compound->ProtectingGroup Prodrug Prodrug Moiety (Enzymatic Cleavage) Compound->Prodrug DrugCandidate Optimized Drug Candidate (Improved Solubility/Stability) BuildingBlock->DrugCandidate Structure-Activity Relationship (SAR) ProtectingGroup->DrugCandidate Synthetic Efficiency Prodrug->DrugCandidate ADME Optimization

Caption: Figure 2. Strategic utility of Methyl morpholine-4-carboxylate in drug discovery pipelines.

Part 4: Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectroscopic signatures are diagnostic.

¹H NMR Spectroscopy (Predicted, CDCl₃)
  • δ 3.68 ppm (s, 3H): Methyl ester protons (-OCH ₃). This singlet is distinct and integrates to 3.

  • δ 3.60–3.65 ppm (m, 4H): Protons adjacent to oxygen in the morpholine ring (-CH ₂-O-CH ₂-).

  • δ 3.40–3.45 ppm (m, 4H): Protons adjacent to nitrogen (-CH ₂-N-CH ₂-).

    • Note: The carbamate nitrogen has partial double bond character, which may cause broadening or splitting of the N-adjacent methylene signals due to restricted rotation (rotamers) at low temperatures.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 146.17 m/z

  • Fragmentations: Loss of methoxy group (-OCH₃) or decarboxylation may be observed in harder ionization techniques.

Part 5: Handling & Safety

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.[5]
Skin Corrosion/Irritation H315Causes skin irritation.
Serious Eye Damage H319Causes serious eye irritation.
STOT - Single Exposure H335May cause respiratory irritation.

Precautionary Measures:

  • PPE: Wear nitrile gloves and safety goggles.

  • Ventilation: Use only in a chemical fume hood to avoid inhalation of vapors/dust.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste. Do not flush down drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12575354, Methyl morpholine-4-carboxylate. Retrieved from [Link]

  • Zhu, M., et al. (2013).Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry.

Sources

Exploratory

Methyl morpholine-4-carboxylate solubility in organic solvents

This guide details the solubility profile, solvent selection strategies, and handling protocols for Methyl morpholine-4-carboxylate (CAS 6906-13-4). It is designed to prevent common experimental errors arising from confu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile, solvent selection strategies, and handling protocols for Methyl morpholine-4-carboxylate (CAS 6906-13-4). It is designed to prevent common experimental errors arising from confusing this carbamate with its amine analog, 4-methylmorpholine (NMM).

Part 1: Chemical Profile & Solubility Landscape

Compound Identity:

  • Name: Methyl morpholine-4-carboxylate[1][2][3][4][5][6][7]

  • CAS: 6906-13-4[2][3][4][5][6]

  • Synonyms: Methyl 4-morpholinecarboxylate, 4-Methoxycarbonylmorpholine.

  • Structure: A morpholine ring nitrogen-substituted with a methyl carbamate group (

    
    ).
    
  • Physicochemical State: Low-melting solid or viscous liquid at room temperature (Melting Point range often ~20–30°C; frequently stored at 2–8°C to maintain solid state).

The Solubility Matrix

Unlike the highly basic 4-methylmorpholine, the carboxylate derivative exhibits reduced basicity and altered solubility due to the carbamate functionality.

Solvent ClassRepresentative SolventsSolubility StatusMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformHigh Primary solvent for synthesis and extraction. The carbamate dipole aligns well with DCM.
Polar Aprotic Ethyl Acetate (EtOAc), DMSO, DMFHigh Excellent solubility. EtOAc is the preferred solvent for silica gel chromatography loading.
Polar Protic Methanol (MeOH), Ethanol, IsopropanolHigh Soluble due to H-bonding capability of the carbonyl oxygen and ether oxygen.
Aqueous WaterModerate/High Miscible/Soluble. The morpholine ether oxygen and carbamate group confer significant hydrophilicity, unlike lipophilic carbamates.
Hydrocarbons Hexanes, Heptane, Petroleum EtherLow / Insoluble Critical Anti-Solvent. The polar carbamate moiety resists solvation by non-polar alkanes, making these ideal for precipitation/crystallization.
Aromatics TolueneModerate Soluble at elevated temperatures; often used for crystallization upon cooling.

Part 2: Experimental Protocols & Solvent Workflows

Protocol A: Solvent Selection for Purification (Chromatography)
  • Objective: Purify crude Methyl morpholine-4-carboxylate from reaction mixtures.

  • Stationary Phase: Silica Gel 60.

  • Mobile Phase System:

    • Primary: Hexanes : Ethyl Acetate (Gradient 5:1

      
       1:1).
      
      • Why: The compound is soluble in EtOAc but retained by silica in Hexanes. Increasing polarity elutes the product.

    • Alternative (High Polarity): DCM : Methanol (Gradient 100:0

      
       95:5).
      
      • Use Case: If the product co-elutes with non-polar impurities in the Hex/EtOAc system.

Protocol B: Crystallization & Anti-Solvent Precipitation
  • Objective: Isolate high-purity solid from a concentrated oil/liquid.

  • Principle: Exploiting the "Solubility Gap" between chlorinated solvents and alkanes.

  • Step-by-Step:

    • Dissolution: Dissolve the crude oil in the minimum volume of Dichloromethane (DCM) or warm Ethyl Acetate (approx. 2-3 mL per gram).

    • Anti-Solvent Addition: Slowly add Hexanes or Heptane dropwise with stirring until a persistent cloudiness (turbidity) appears.

    • Nucleation: Cool the mixture to 0–4°C. If oiling out occurs (separation of liquid droplets instead of crystals), reheat to dissolve and add a seed crystal or scratch the glass surface.

    • Isolation: Filter the resulting white solid and wash with cold Hexanes.

Protocol C: Solvent Swapping (DCM to MeOH)
  • Context: Moving from synthesis (DCM) to hydrogenation or biological assay (MeOH).

  • Risk: Direct evaporation to dryness can lead to bumping or oil formation that is hard to redissolve quantitatively.

  • Method:

    • Concentrate the DCM solution to ~10% of original volume (do not dry completely).

    • Add 2x volume of Methanol.

    • Concentrate again to remove residual DCM (azeotropic-like removal).

    • Dilute to final volume with Methanol.

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the experimental stage (Reaction, Workup, Purification).

SolventLogic cluster_legend Solubility Key Start Methyl morpholine-4-carboxylate (Crude Mixture) Extraction Extraction / Workup Start->Extraction Dissolve DCM DCM / Water (Partitioning) Extraction->DCM High Solubility Chromatography Purification (Silica) Crystallization Crystallization Chromatography->Crystallization Isolate Fractions HexEtOAc Hexanes : EtOAc (Gradient Elution) Chromatography->HexEtOAc Mobile Phase TolueneHept Toluene / Heptane (Cooling) Crystallization->TolueneHept Anti-Solvent Method DCM->Chromatography Evaporate & Load Soluble Soluble (DCM, EtOAc, MeOH) Insoluble Insoluble (Hexanes, Water*)

Caption: Workflow for solvent selection during extraction, purification, and isolation. Note: Water solubility is moderate, making it suitable for aqueous washes only if salting-out (NaCl) is employed.

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Reactivity: Stable under normal conditions. Avoid strong oxidizing agents and strong acids (hydrolysis of carbamate).

  • Storage: Refrigerator (2–8°C). Hygroscopic nature requires tightly sealed containers to prevent hydrolysis to morpholine.

References

  • Sigma-Aldrich. Methyl Morpholine-4-carboxylate Product Sheet (CAS 6906-13-4).[5]Link

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Methylmorpholine (Analogous Handling).Link

  • BenchChem. Purification Methods for Morpholine Derivatives.Link

  • Google Patents. Process for preparing N-substituted morpholines (WO2005105100A1).Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Methyl morpholine-4-carboxylate.Link

Sources

Foundational

A Tale of Two Morpholines: An In-depth Technical Guide to N-methylmorpholine and Methyl Morpholine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Within the vast landscape of heterocyclic chemistry, the morpholine scaffold stands out as a privileged structure, integral to numerous applica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the vast landscape of heterocyclic chemistry, the morpholine scaffold stands out as a privileged structure, integral to numerous applications ranging from industrial processes to pharmaceutical development. While seemingly similar in name, N-methylmorpholine (NMM) and methyl morpholine-4-carboxylate represent two distinct molecules with fundamentally different chemical properties and applications. This technical guide will provide an in-depth exploration of these two compounds, elucidating their structural and functional disparities, and offering practical insights into their synthesis and use.

At a Glance: Core Structural and Functional Differences

N-methylmorpholine is a tertiary amine, characterized by a methyl group directly attached to the nitrogen atom of the morpholine ring.[1][2] This substitution renders the nitrogen basic and nucleophilic, defining its primary role as a catalyst and base in organic synthesis.[2] In stark contrast, methyl morpholine-4-carboxylate is a carbamate, where the nitrogen atom is acylated with a methoxycarbonyl group.[3] This structural alteration dramatically changes the electronic nature of the nitrogen, transforming it from a basic center into a non-basic, amide-like functionality.

This fundamental difference in electronic character is the cornerstone of their divergent reactivity and applications. While NMM is a widely used workhorse in chemical synthesis, methyl morpholine-4-carboxylate is more commonly encountered as a transient intermediate or a byproduct in certain synthetic routes to NMM.[2][3]

Table 1: Key Physicochemical Properties

PropertyN-methylmorpholineMethyl Morpholine-4-carboxylate
IUPAC Name 4-MethylmorpholineMethyl morpholine-4-carboxylate
CAS Number 109-02-46906-13-4
Molecular Formula C₅H₁₁NOC₆H₁₁NO₃
Molecular Weight 101.15 g/mol 145.16 g/mol
Appearance Colorless liquidColorless to yellow liquid
Boiling Point 115-116 °CNot readily available
Melting Point -66 °CNot readily available
Density 0.92 g/cm³Not readily available
pKa (of conjugate acid) ~7.4Not basic
Solubility Miscible with water and most organic solventsSoluble in organic solvents

The Workhorse: N-methylmorpholine (NMM)

N-methylmorpholine is a versatile and widely utilized organic compound, valued for its properties as a tertiary amine base and catalyst.[1][2]

Synthesis of N-methylmorpholine

One of the most common laboratory and industrial syntheses of N-methylmorpholine is the Eschweiler-Clarke reaction, which involves the methylation of morpholine using formaldehyde and formic acid.[4][5][6] This one-pot reaction is efficient and avoids the use of more hazardous methylating agents like methyl iodide.[4]

An alternative, greener route involves the reaction of morpholine with dimethyl carbonate (DMC).[3][7] This method is attractive as DMC is a less toxic methylating agent, and the byproducts are methanol and carbon dioxide.[3] Interestingly, this reaction can also produce methyl morpholine-4-carboxylate as a byproduct or intermediate, which can then be converted to N-methylmorpholine under the reaction conditions.[3]

Reactivity and Applications of N-methylmorpholine

The lone pair of electrons on the nitrogen atom of NMM is readily available, making it a moderately strong, non-nucleophilic base.[2] This characteristic is central to its widespread use in a variety of chemical transformations.

One of the largest industrial applications of NMM is as a catalyst in the production of polyurethane foams.[8][9] It acts as a blowing catalyst, promoting the reaction between isocyanates and water to generate carbon dioxide gas, which expands the polymer matrix.[8][10] NMM provides a balanced catalytic activity for both the gelling (isocyanate-polyol) and blowing reactions, which is crucial for achieving a stable foam structure with desirable physical properties.[8]

Mechanism of NMM Catalysis in Urethane Formation

The catalytic activity of NMM in polyurethane formation stems from its ability to activate the isocyanate group. The lone pair on the nitrogen of NMM attacks the electrophilic carbon of the isocyanate, forming a transient, polarized complex. This complexation increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by a polyol (gelling reaction) or water (blowing reaction).[8]

NMM Catalysis in Urethane Formation cluster_0 Activation of Isocyanate cluster_1 Nucleophilic Attack Isocyanate R-N=C=O Activated_Complex [R-N=C⁺-O⁻]-NMM Complex Isocyanate->Activated_Complex Nucleophilic attack by NMM NMM N-Methylmorpholine Urethane R-NH-CO-OR' (Urethane) Activated_Complex->Urethane Attack by Polyol Polyol R'-OH NMM_regen N-Methylmorpholine Urethane->NMM_regen Catalyst regeneration

Caption: NMM catalyzes urethane formation by activating the isocyanate.

NMM is a popular choice as a base in a wide array of organic reactions, including:

  • Peptide Synthesis: In peptide coupling reactions, NMM is used to neutralize the acidic byproducts formed during the activation of carboxylic acids, creating a favorable environment for amide bond formation.[11]

  • Acylations and Esterifications: It serves as an acid scavenger in reactions involving acid chlorides and anhydrides.[12]

  • Elimination Reactions: Its non-nucleophilic nature makes it suitable for promoting elimination reactions without significant competing substitution.[11]

Experimental Protocol: Synthesis of Flexible Polyurethane Foam

This protocol provides a general procedure for the laboratory-scale synthesis of flexible polyurethane foam using N-methylmorpholine as a catalyst.

Materials:

  • Polyether polyol (e.g., polypropylene glycol)

  • Toluene diisocyanate (TDI)

  • Deionized water

  • N-methylmorpholine (NMM) (Amine catalyst)

  • Dibutyltin dilaurate (DBTDL) (Organotin catalyst)

  • Silicone surfactant

  • Disposable cups and stirring rods

  • Fume hood

Procedure:

  • Premix Preparation: In a disposable cup, combine the polyether polyol, water, silicone surfactant, and N-methylmorpholine. Stir gently until a homogeneous mixture is obtained.[13]

  • Catalyst Addition: Add the dibutyltin dilaurate to the premix and stir briefly.[14]

  • Isocyanate Addition: In a separate disposable cup, weigh the required amount of TDI.

  • Mixing and Foaming: In a well-ventilated fume hood, quickly pour the TDI into the polyol premix and stir vigorously for 5-10 seconds.[7][15]

  • Expansion: Immediately pour the reacting mixture into a mold or onto a surface and allow it to expand freely. The foam will rise and solidify.[13][15]

  • Curing: Allow the foam to cure at room temperature for at least 24 hours before handling and characterization.[13]

Safety Precautions: Isocyanates are respiratory sensitizers and irritants. This procedure must be performed in a fume hood with appropriate personal protective equipment, including gloves and safety goggles.[15]

The Intermediate: Methyl Morpholine-4-carboxylate

Methyl morpholine-4-carboxylate is a less-studied compound compared to its N-methylated counterpart. Its primary significance in the chemical literature is as an intermediate or byproduct in the synthesis of N-methylmorpholine.[2][3]

Synthesis and Formation

Methyl morpholine-4-carboxylate is formed when morpholine reacts with a methylating agent that also possesses a carbonyl group, such as dimethyl carbonate or methyl chloroformate. The lone pair of electrons on the morpholine nitrogen can attack the carbonyl carbon, leading to the formation of the carbamate.[3]

In the synthesis of NMM from morpholine and dimethyl carbonate, the formation of methyl morpholine-4-carboxylate is a competing reaction pathway to the desired N-methylation.[3] However, under certain reaction conditions (e.g., higher temperatures), the carbamate can subsequently be converted to N-methylmorpholine.[3]

Formation_of_NMM_and_MMC Morpholine Morpholine NMM N-Methylmorpholine Morpholine->NMM N-Methylation MMC Methyl Morpholine-4-carboxylate Morpholine->MMC N-Carboxymethylation DMC Dimethyl Carbonate MMC->NMM Conversion (e.g., heat)

Caption: Competing pathways in the reaction of morpholine with DMC.

Reactivity and Potential Applications

The presence of the electron-withdrawing methoxycarbonyl group on the nitrogen atom significantly reduces its basicity and nucleophilicity.[16] The lone pair is delocalized into the carbonyl group, making it much less available for donation to protons or electrophiles. This renders methyl morpholine-4-carboxylate essentially non-basic.

Due to its reduced reactivity, methyl morpholine-4-carboxylate does not share the catalytic applications of NMM. Its primary role is that of a protected form of morpholine or a synthetic intermediate. In principle, the carbamate group can be removed under acidic or basic conditions to regenerate the parent morpholine. It could also potentially serve as a building block in organic synthesis where a morpholine moiety is required and the nitrogen needs to be temporarily deactivated. However, dedicated applications leveraging the specific properties of methyl morpholine-4-carboxylate are not widely reported in the literature.

Spectroscopic Analysis: A Comparative Overview

The structural differences between N-methylmorpholine and methyl morpholine-4-carboxylate are clearly reflected in their NMR spectra.

  • ¹H NMR of N-methylmorpholine: The spectrum is characterized by a singlet for the N-methyl protons around 2.3 ppm and two multiplets for the two sets of methylene protons on the morpholine ring, typically around 2.4 ppm (adjacent to nitrogen) and 3.7 ppm (adjacent to oxygen).[14]

  • ¹H NMR of Methyl Morpholine-4-carboxylate: The spectrum shows a singlet for the methyl ester protons around 3.7 ppm and two multiplets for the morpholine ring protons, which are shifted compared to NMM due to the electronic effect of the carbamate group.

  • ¹³C NMR of N-methylmorpholine: The spectrum displays a signal for the N-methyl carbon around 46 ppm, and signals for the ring carbons at approximately 55 ppm (C-N) and 67 ppm (C-O).

  • ¹³C NMR of Methyl Morpholine-4-carboxylate: The key feature is the appearance of a carbonyl carbon signal from the carbamate group, typically around 155 ppm. The signals for the ring carbons and the methyl ester carbon will also be present at distinct chemical shifts.

Conclusion

N-methylmorpholine and methyl morpholine-4-carboxylate, despite their similar names, are compounds with vastly different chemical personalities. N-methylmorpholine is a widely used and versatile tertiary amine base and catalyst, indispensable in applications such as polyurethane production and peptide synthesis. Its utility stems from the basic and nucleophilic character of its nitrogen atom. In contrast, methyl morpholine-4-carboxylate is an N-acylated derivative where the nitrogen's basicity is quenched. It is primarily encountered as a synthetic intermediate, and its standalone applications are not well-established. For researchers and drug development professionals, understanding this fundamental distinction is crucial for selecting the appropriate reagent and for interpreting reaction outcomes.

References

  • The Role of N-Methylmorpholine in the Polyurethane Industry: Mechanism, Applications, and Innovations. (2025, December 30). Aozun Chemical. [Link]

  • Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. (2023, October 20). Scientific Reports. [Link]

  • N-Methylmorpholine. PCE. [Link]

  • CN111675677B - Synthesis process of N-methylmorpholine - Google P
  • (PDF) Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study - ResearchGate. [Link]

  • The relevant section of 1 H NMR spectra of NMMO solutions after... - ResearchGate. [Link]

  • Zhu, M., Liu, S., Deng, Z., & Wang, G. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Asian Journal of Chemistry. [Link]

  • How to Make Polyurethane Foam: a Step-by-Step Guide. (2025, August 11). Sabtech Machine. [Link]

  • N-METHYLMORPHOLINE (NMM) - Ataman Kimya. [Link]

  • Morpholine synthesis - Organic Chemistry Portal. [Link]

  • 2.1 Flexible Polyurethane Foam Chemistry. Virginia Tech. [Link]

  • Eschweiler-Clarke Reaction - J&K Scientific LLC. (2021, February 8). [Link]

  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Synthesis and Characterization of Flexible and Rigid Polyurethane Foam - Asian Online Journals (AOJ). (2014, October 15). [Link]

  • Nucleophilicity vs Basicity. Clutch Prep. [Link]

  • Nucleophiles – Knowledge and References - Taylor & Francis. [Link]

  • Formulation, Preparation, and Characterization of Polyurethane Foams | PDF - Scribd. [Link]

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Organic Chemistry Portal. [Link]

  • How to Design Formulations for Flexible Polyurethane Foam? - Sabtech Machine. (2025, June 30). [Link]

  • Nucleophilicity versus Basicity - University of Calgary. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates - PMC - NIH. [Link]

  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate - ResearchGate. (2025, August 6). [Link]

  • Basicity vs Nucleophilicity - Steric Hindrance - YouTube. (2016, December 28). [Link]

  • Comparison of the gas-phase basicities and relative methylation nucleophilicities of carbonyl-containing compounds - PubMed. [Link]

  • Custom N-Methylmorpholine Introduction - machinesuppliers - WordPress.com. (2016, December 1). [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safety Hazards of Methyl Morpholine-4-Carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl morpholine-4-carboxylate (CAS: 6906-13-4) is a heterocyclic organic compound increasingly utilized as a versatile intermediate in pharma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl morpholine-4-carboxylate (CAS: 6906-13-4) is a heterocyclic organic compound increasingly utilized as a versatile intermediate in pharmaceutical synthesis and drug development. Its unique structural combination of a morpholine ring and a methyl carboxylate group allows for a variety of chemical transformations, making it a valuable building block for novel therapeutic agents. However, as with any chemical reagent, a thorough understanding of its hazard profile is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide provides a detailed, technically-focused overview of the known safety hazards associated with methyl morpholine-4-carboxylate, based on available supplier safety data. It is designed to equip researchers with the critical knowledge needed for safe handling, storage, and emergency response.

GHS Hazard Identification and Classification

Methyl morpholine-4-carboxylate is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation. The GHS classification indicates that this compound requires careful handling to avoid adverse health effects.

The following table summarizes the GHS hazard statements for methyl morpholine-4-carboxylate[1][2]:

Hazard Class Hazard Statement Code Description
Acute Toxicity, OralH302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation

The assigned GHS pictogram is the Exclamation Mark (GHS07) , and the signal word is "Warning" [1][2].

GHS_Hazards cluster_compound Methyl Morpholine-4-Carboxylate cluster_hazards Primary Health Hazards Compound CAS: 6906-13-4 H302 Acute Oral Toxicity (H302) Compound->H302 Harmful if Swallowed H315 Skin Irritation (H315) Compound->H315 Causes Irritation H319 Serious Eye Irritation (H319) Compound->H319 Causes Serious Irritation H335 Respiratory Irritation (H335) Compound->H335 May Cause Irritation

Caption: Relationship between Methyl Morpholine-4-Carboxylate and its GHS health hazards.

Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, a stringent set of handling protocols and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory to minimize exposure risk.

Engineering Controls

The primary line of defense is to handle methyl morpholine-4-carboxylate in a well-ventilated area.

  • Fume Hood: All weighing, transferring, and reaction setup involving this compound should be performed inside a certified chemical fume hood to control vapor inhalation, which may cause respiratory irritation[2].

  • Ventilation: Ensure general laboratory ventilation is adequate to maintain low ambient concentrations.

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the potential routes of exposure: dermal, ocular, and inhalation.

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shieldPrevents eye contact that can lead to serious irritation (H319)[2].
Hand Protection Chemically resistant gloves (e.g., nitrile)Protects against skin contact that causes irritation (H315)[2]. Gloves should be inspected before use and disposed of properly after handling.
Skin and Body Laboratory coatProvides a barrier against accidental skin contact.
Respiratory Not typically required if handled in a fume hoodIn the absence of adequate ventilation or for spill cleanup, a NIOSH-approved respirator may be necessary.

Experimental Protocol: Safe Weighing and Transfer

  • Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a clean weighing vessel, spatula, and the sealed container of methyl morpholine-4-carboxylate inside the fume hood.

  • Transfer: Carefully open the container. Using the spatula, transfer the required amount of the solid compound to the weighing vessel. Avoid creating dust.

  • Sealing: Securely close the primary container of methyl morpholine-4-carboxylate.

  • Cleanup: Gently wipe down the spatula and any contaminated surfaces within the fume hood with a suitable solvent and dispose of the waste appropriately.

  • Disposal: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Wash hands thoroughly.

First Aid and Emergency Response

In the event of an exposure, immediate and appropriate first aid is critical. The following measures are based on the known hazards of the compound.

  • Inhalation (May cause respiratory irritation):

    • Move the affected person to fresh air and keep them at rest in a position comfortable for breathing[3].

    • If symptoms such as coughing or shortness of breath persist, seek medical attention.

  • Skin Contact (Causes skin irritation):

    • Immediately remove contaminated clothing.

    • Wash the affected skin with plenty of soap and water[3].

    • If skin irritation occurs, seek medical advice[1].

  • Eye Contact (Causes serious eye irritation):

    • Rinse cautiously with water for several minutes.

    • Remove contact lenses, if present and easy to do. Continue rinsing[1].

    • Immediately seek medical attention.

  • Ingestion (Harmful if swallowed):

    • Rinse the mouth with water. Do NOT induce vomiting[3].

    • Call a POISON CENTER or doctor if you feel unwell[3].

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_assessment Medical Assessment Exposure Exposure Occurs Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Skin Skin Contact: Wash with Soap & Water Exposure->Skin Eye Eye Contact: Rinse with Water Exposure->Eye Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting Exposure->Ingestion SeekMedical Seek Medical Attention Inhalation->SeekMedical If symptoms persist Skin->SeekMedical If irritation occurs Eye->SeekMedical IMMEDIATELY Ingestion->SeekMedical IMMEDIATELY

Caption: Emergency response workflow for exposure to methyl morpholine-4-carboxylate.

Storage and Disposal

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[4]. Some suppliers recommend refrigeration[1].

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. This material should be handled as hazardous waste.

Conclusion

While methyl morpholine-4-carboxylate is a valuable tool in medicinal chemistry and drug development, it is accompanied by a clear set of health hazards, including acute oral toxicity and irritation to the skin, eyes, and respiratory system. Adherence to the safety protocols outlined in this guide—including the use of appropriate engineering controls and PPE, and a clear understanding of emergency procedures—is not merely a matter of compliance but a fundamental aspect of responsible scientific practice. Researchers and laboratory managers must ensure this information is accessible and understood by all personnel handling this compound.

References

  • American Elements. Methyl Morpholine-4-carboxylate | CAS 6906-13-4. [Link]

  • PubChem. Methyl morpholine-4-carboxylate | C6H11NO3 | CID 12575354. [Link]

  • XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 6906-13-4. [Link]

Sources

Foundational

The Morpholine-Carbamate Scaffold: Synthetic Architectures and Covalent Inhibition Strategies

Executive Summary: The "Privileged" Hybrid In modern medicinal chemistry, the fusion of a morpholine ring with a carbamate (urethane) linkage creates a "privileged structure" capable of addressing two notorious bottlenec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Hybrid

In modern medicinal chemistry, the fusion of a morpholine ring with a carbamate (urethane) linkage creates a "privileged structure" capable of addressing two notorious bottlenecks in drug discovery: solubility and target engagement .

While the morpholine ring serves as a solubility enhancer and a metabolic "handle" via its ether oxygen (a weak hydrogen bond acceptor), the carbamate moiety acts as a covalent warhead or a stable peptidomimetic linker . This guide explores the technical utility of morpholine carbamates, specifically focusing on their role as pseudo-irreversible inhibitors of serine hydrolases (FAAH, AChE) and their synthetic accessibility.

Physicochemical Rationale & SAR

The morpholine carbamate scaffold offers a distinct advantage over piperidine or pyrrolidine analogs due to the modulation of basicity and lipophilicity.

Table 1: Comparative Physicochemical Profile
FeatureMorpholine CarbamatePiperidine CarbamateMedicinal Chemistry Impact
LogP (Lipophilicity) Lower (~ -0.8 to 0.5 ΔLogP)HigherMorpholine improves aqueous solubility and reduces non-specific protein binding.
pKa (Conjugate Acid) ~8.3 (Morpholine N)~11.0 (Piperidine N)Morpholine is less basic at physiological pH, improving membrane permeability (fraction non-ionized).
Metabolic Liability Oxidative ring opening (CYP450)HydroxylationMorpholine is generally more metabolically stable than piperidine.
H-Bonding Ether Oxygen (Acceptor)NoneAdditional anchor point for active site residues (e.g., Serine/Histidine).

Synthetic Architectures

The synthesis of morpholine carbamates typically proceeds via two primary "disconnection" strategies: the Chloroformate Route (Method A) and the Isocyanate Route (Method B).

Method A: The Activated Carbonate Strategy (Versatile)

This is the preferred method for generating


-aryl morpholine carbamates (common in FAAH inhibitors).
  • Activation: Reaction of a phenol (leaving group) with 4-nitrophenyl chloroformate.

  • Coupling: Nucleophilic attack by morpholine on the activated carbonate.

Method B: The Isocyanate Addition (Atom Economy)

Useful for


-alkyl carbamates but limited by the availability of isocyanates and safety concerns.
  • Reaction of an alcohol with an isocyanate.

  • Alternative: In situ generation of isocyanates via Curtius rearrangement (from acyl azides).

Visualization: Synthetic Pathways

The following diagram outlines the logical flow for synthesizing these derivatives, highlighting the critical intermediate species.

MorpholineSynthesis Start_Morph Morpholine (Nucleophile) Inter_Carbamoyl Intermediate: Carbamoyl Chloride Start_Morph->Inter_Carbamoyl Phosgene/Triphosgene (Activation) Product_N_Carb Product B: N-Alkyl Morpholine Carbamate Start_Morph->Product_N_Carb + Isocyanate (Addition) Reagent_Chlor Aryl Chloroformate (Electrophile) Product_O_Carb Product A: O-Aryl Morpholine Carbamate Reagent_Chlor->Product_O_Carb + Morpholine (Direct Coupling) Reagent_Iso Isocyanate (R-N=C=O) Reagent_Iso->Product_N_Carb Inter_Carbamoyl->Product_O_Carb + Phenol/Alcohol (Base catalyzed)

Caption: Divergent synthetic pathways for O-substituted and N-substituted morpholine carbamates.

Therapeutic Case Study: Covalent Inhibition

The most high-impact application of morpholine carbamates is in the inhibition of Serine Hydrolases , particularly Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE) .

Mechanism: The "Suicide" Substrate

Carbamates act as pseudo-irreversible inhibitors. The enzyme's catalytic serine attacks the carbamate carbonyl. Unlike an ester bond (which hydrolyzes rapidly), the carbamylated enzyme hydrolyzes very slowly (minutes to hours), effectively shutting down the enzyme.

Critical Design Element: The "Leaving Group" (O-side) vs. the "Staying Group" (N-side).

  • FAAH Inhibitors: The morpholine ring is often on the

    
    -terminus. The 
    
    
    
    -terminus is a phenol (leaving group).
  • Reaction: Enzyme-Ser-OH attacks C=O

    
     Phenol leaves 
    
    
    
    Enzyme-Ser-O-C(=O)-Morpholine (Stable Complex).
Visualization: Covalent Inhibition Mechanism

This diagram details the arrow-pushing logic of how a morpholine carbamate silences a serine hydrolase.

Mechanism Enzyme_Free Free Enzyme (Active Site Ser-OH) Transition Tetrahedral Intermediate Enzyme_Free->Transition Nucleophilic Attack (Serine -> C=O) Inhibitor Morpholine Carbamate (Inhibitor) Inhibitor->Transition LeavingGroup Release of Leaving Group (R-OH) Transition->LeavingGroup Enzyme_Carb Carbamylated Enzyme (Inactive) Transition->Enzyme_Carb Collapse of Intermediate Enzyme_Carb->Enzyme_Free Regeneration (Very Slow) Hydrolysis Slow Hydrolysis (H2O) Hydrolysis->Enzyme_Free

Caption: Mechanism of pseudo-irreversible inhibition of serine hydrolases by morpholine carbamates.

Detailed Experimental Protocols

Protocol A: Synthesis of Morpholine-4-carboxylic acid 4-nitrophenyl ester

A versatile intermediate for generating urea or carbamate libraries.

Reagents: Morpholine (1.0 eq), 4-Nitrophenyl chloroformate (1.1 eq), Triethylamine (TEA, 1.5 eq), Dichloromethane (DCM, anhydrous).

  • Preparation: Dissolve 4-nitrophenyl chloroformate (2.01 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C in an ice bath.

  • Addition: Mix morpholine (0.87 g, 10 mmol) and TEA (1.52 g, 15 mmol) in DCM (10 mL). Add this solution dropwise to the chloroformate solution over 15 minutes.

    • Note: Exothermic reaction. Control rate to maintain T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL), sat. NaHCO3 (2 x 30 mL), and brine.

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the activated carbamate.

Protocol B: Ellman’s Assay for AChE Inhibition

Validating the biological activity of the synthesized derivative.

Reagents: Acetylcholinesterase (Electrophorus electricus), Acetylthiocholine iodide (Substrate), DTNB (Ellman's reagent), Phosphate Buffer (pH 8.0).

  • Buffer Prep: Prepare 0.1 M phosphate buffer (pH 8.0).

  • Incubation: In a 96-well plate, add:

    • 150 µL Buffer

    • 20 µL Test Compound (Morpholine derivative in DMSO, varying concentrations)

    • 20 µL AChE enzyme solution (0.1 U/mL)

    • Incubate at 25°C for 15 minutes to allow carbamylation.

  • Substrate Addition: Add 10 µL of DTNB (10 mM) and 10 µL Acetylthiocholine iodide (15 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculation: Determine % Inhibition =

    
    . Calculate IC50 using non-linear regression.
    

Future Outlook: Dual-Targeting

Current trends in medicinal chemistry are moving toward Multi-Target Directed Ligands (MTDLs) .

  • Alzheimer's: Morpholine carbamates are being linked to antioxidant moieties (e.g., ferulic acid) or MAO-B inhibitors (propargylamines). The morpholine provides the solubility and AChE binding, while the linker addresses oxidative stress.

  • Antimicrobial:

    
    -acyl morpholine carbothioamides are emerging as potent agents against MRSA, leveraging the morpholine ring to penetrate bacterial cell walls.
    

References

  • Design and Synthesis of Carbamate Inhibitors

    • Title: The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4]

    • Source: NIH / PMC.
    • URL:[Link]

  • Mechanism of Action (Covalent)

    • Title: Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors.[1]

    • Source: Chemistry & Biology / PMC.
    • URL:[Link]

  • Antimicrobial Applications

    • Title: Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides.[5]

    • Source: ResearchG
    • URL:[Link]

  • Morpholine in Drug Design (Review)

    • Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
    • Source: Medicinal Research Reviews / PubMed.
    • URL:[Link]

  • Cholinesterase Inhibition

    • Title: Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors.[6]

    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of Methyl Morpholine-4-Carboxylate: Boiling Point and Density

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a molecule is a cornerstone of successful research and development. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of a molecule is a cornerstone of successful research and development. This guide provides a detailed exploration of two fundamental properties—boiling point and density—with a specific focus on Methyl Morpholine-4-Carboxylate (CAS No. 6906-13-4). While publicly available data for these specific properties are not robustly documented, this guide will equip you with the necessary theoretical foundation and practical, field-proven experimental protocols to determine them with precision.

Introduction to Methyl Morpholine-4-Carboxylate and the Imperative of its Physical Properties

Methyl morpholine-4-carboxylate is a morpholine derivative with a carbamate functional group. Its structural features suggest its potential utility as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The boiling point and density of such a compound are critical parameters that influence various aspects of its handling, purification, and application.

  • Boiling Point: This property is a key indicator of a substance's volatility and is essential for purification techniques such as distillation. It provides insights into the strength of intermolecular forces within the liquid. An accurate boiling point determination is also a crucial criterion for assessing the purity of the compound.

  • Density: As an intrinsic property, density is vital for mass-to-volume conversions, which are fundamental in solution preparation and reaction stoichiometry. It is also a valuable parameter in quality control and for understanding the packing efficiency of molecules in the liquid state.

Given the limited availability of experimentally verified data for the boiling point and density of methyl morpholine-4-carboxylate, this guide will focus on the principles and methodologies for their precise determination in a laboratory setting.

Physicochemical Data Summary

As of the latest literature review, specific, experimentally determined values for the boiling point and density of methyl morpholine-4-carboxylate are not consistently reported in major chemical databases. Computational predictions are available but require experimental validation for use in critical applications.

PropertyReported/Predicted ValueSourceNotes
Boiling Point Not AvailableStated as N/A.
Density Not AvailableStated as N/A.
Molecular Weight 145.16 g/mol Computed property.
Appearance Colorless to yellow liquid
Physical Form SolidThis discrepancy highlights the need for empirical verification.

The conflicting reports on its physical state (liquid vs. solid) further underscore the necessity for meticulous experimental characterization.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[1][2] For accurate determination, especially with small sample quantities typical in research settings, the capillary method is highly recommended.[1][3]

Principle of the Capillary Method

This technique involves heating a small amount of the liquid in a sample tube along with an inverted capillary tube. As the temperature rises, the vapor pressure of the liquid increases, and a stream of bubbles emerges from the capillary. The boiling point is the temperature at which, upon slight cooling, the liquid is drawn back into the capillary tube.[3] This temperature corresponds to the point where the vapor pressure of the sample equals the external pressure.[1][3]

Step-by-Step Experimental Protocol for Boiling Point Determination
  • Preparation:

    • Seal one end of a glass capillary tube by heating it in a flame.[1][4]

    • Attach a small sample tube (e.g., a fusion tube) containing 0.5-1 mL of methyl morpholine-4-carboxylate to a thermometer using a rubber band or wire. Ensure the sample is level with the thermometer bulb.

    • Place the sealed capillary tube, open end down, into the sample tube.

  • Apparatus Setup:

    • Immerse the thermometer and sample tube assembly in a heating bath (e.g., a Thiele tube or a beaker filled with mineral oil or silicone oil). The heating bath ensures uniform temperature distribution.

    • Position the apparatus on a hot plate with a magnetic stirrer for even heating.

  • Measurement:

    • Heat the bath gently, with constant stirring.

    • Observe the capillary tube. As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary.

    • Once a steady stream of bubbles is observed, turn off the heat and allow the bath to cool slowly.

    • The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[3] Record this temperature.

  • Validation and Reporting:

    • For accuracy, it is advisable to repeat the measurement.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[1]

Experimental Workflow for Boiling Point Determination

Boiling_Point_Workflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_reporting Reporting P1 Seal one end of a capillary tube P2 Fill sample tube with methyl morpholine-4-carboxylate P1->P2 P3 Assemble thermometer, sample tube, and capillary P2->P3 S1 Immerse assembly in heating bath P3->S1 S2 Place on hot plate with stirrer S1->S2 M1 Heat gently and stir S2->M1 M2 Observe continuous bubbling from capillary M1->M2 M3 Turn off heat and allow to cool M2->M3 M4 Record temperature when liquid enters capillary M3->M4 R1 Repeat for accuracy M4->R1 R2 Record atmospheric pressure R1->R2 R3 Report final boiling point R2->R3

Caption: Workflow for determining boiling point via the capillary method.

Experimental Determination of Density

Density is the mass per unit volume of a substance. For liquids, it can be accurately determined using a pycnometer (specific gravity bottle) or more simply, though with slightly less precision, using a graduated cylinder and an analytical balance.[5]

Principle of Density Measurement

The fundamental principle is to accurately measure the mass of a known volume of the liquid.[5] The density (ρ) is then calculated using the formula:

ρ = m / V

where 'm' is the mass and 'V' is the volume.

Step-by-Step Experimental Protocol for Density Determination
  • Apparatus and Material Preparation:

    • Use a clean, dry graduated cylinder (e.g., 10 mL or 25 mL) and an analytical balance.

    • Ensure the methyl morpholine-4-carboxylate sample is at a constant, recorded temperature, as density is temperature-dependent.

  • Measurement:

    • Place the empty, dry graduated cylinder on the analytical balance and tare the mass to zero.[5]

    • Carefully add a specific volume of methyl morpholine-4-carboxylate to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[5]

    • Place the graduated cylinder containing the liquid back on the tared balance and record the mass of the liquid.

    • Record the temperature of the liquid.

  • Calculation and Validation:

    • Calculate the density using the recorded mass and volume.

    • To ensure reliability, repeat the measurement at least two more times and calculate the average density.[5]

Experimental Workflow for Density Determination

Density_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation & Reporting P1 Clean and dry a graduated cylinder M1 Tare the mass of the empty graduated cylinder P1->M1 P2 Ensure sample is at a constant temperature M2 Add a known volume of the sample P2->M2 M1->M2 M3 Record the mass of the sample M2->M3 M4 Record the temperature M3->M4 C1 Calculate density (ρ = m/V) M4->C1 C2 Repeat measurement for accuracy C1->C2 C3 Report average density and temperature C2->C3

Caption: Workflow for determining density using a graduated cylinder and balance.

Conclusion

References

  • PubChem. Methyl morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • American Elements. Methyl Morpholine-4-carboxylate. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • JoVE. Boiling Points - Concept. [Link]

  • Vedantu. Class 11 Chemistry Determination Of Boiling Point Experiment. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Doc Brown's Chemistry. Experiments to determine density of liquid. [Link]

  • Chemistry LibreTexts. The Density of Liquids and Solids (Experiment). [Link]

  • The Open University. Determination of the density of liquids. [Link]

Sources

Foundational

Technical Guide: Applications of Methyl Morpholine-4-carboxylate in Organic Synthesis

The following technical guide details the applications, synthesis, and mechanistic utility of Methyl Morpholine-4-carboxylate in organic synthesis and drug development. [1] CAS Number: 7498-07-9 Synonyms: Methyl 4-morpho...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, synthesis, and mechanistic utility of Methyl Morpholine-4-carboxylate in organic synthesis and drug development.

[1]

CAS Number: 7498-07-9 Synonyms: Methyl 4-morpholinecarboxylate; N-Methoxycarbonylmorpholine; MMC.[1] Molecular Formula: C6H11NO3 Molecular Weight: 145.16 g/mol [1][2]

Executive Summary

Methyl morpholine-4-carboxylate (MMC) is a pivotal heterocyclic intermediate that bridges basic commodity chemicals and high-value pharmaceutical active ingredients (APIs).[1] While often overshadowed by its derivatives (such as N-methylmorpholine), MMC serves two critical roles in modern synthesis:[1]

  • Green Chemistry Vector: It is the transient mechanistic intermediate in the halide-free methylation of morpholine using dimethyl carbonate (DMC).[1]

  • Protected Pharmacophore: It functions as a stable, lipophilic morpholine donor in medicinal chemistry, allowing the introduction of the morpholine ring—a privileged structure in drug discovery—under controlled conditions.[1]

This guide explores the mechanistic underpinnings of MMC’s reactivity, its role in sustainable process chemistry, and its utility in constructing bioactive scaffolds.[1]

The "Green Route" to N-Methylmorpholine (NMM)

The most industrially significant application of MMC is its role as the stable intermediate in the synthesis of N-methylmorpholine (NMM), a ubiquitous base and solvent.[1]

The Problem: Traditional Methylation

Historically, NMM was synthesized via the alkylation of morpholine using methyl halides (MeI, MeCl) or dimethyl sulfate (DMS) .

  • Drawbacks: These reagents are highly toxic, carcinogenic, and generate stoichiometric amounts of inorganic salt waste that require disposal.[1]

The Solution: Dimethyl Carbonate (DMC) Chemistry

The reaction of morpholine with dimethyl carbonate (DMC) represents a "green" alternative.[1][3] DMC acts as a non-toxic methylating agent. This process proceeds exclusively through the Methyl Morpholine-4-carboxylate (MMC) intermediate.[1]

Mechanistic Pathway

The transformation occurs in two distinct steps, often run in a single pot (one-pot synthesis):[1]

  • Carboxylation (Kinetic Control): Nucleophilic attack of morpholine on the carbonyl carbon of DMC releases methanol and forms MMC.

  • Decarboxylative Methylation (Thermodynamic Control): At elevated temperatures (

    
    ), MMC undergoes decarboxylation. The nitrogen lone pair attacks the methyl group (intramolecular or intermolecular transfer), releasing 
    
    
    
    and yielding NMM.[1]

Step-by-Step Protocol (Optimized):

  • Reagents: Morpholine (1.0 eq), Dimethyl Carbonate (1.1–2.0 eq).

  • Catalyst: Often self-catalyzed or accelerated by zeolites (e.g., NaY) or ionic liquids.

  • Conditions: Autoclave/Pressure vessel at

    
     for 4–8 hours.
    
  • Work-up: Fractional distillation. Methanol byproduct is removed, and NMM is isolated (Yields

    
    ).
    

NMM_Synthesis Morpholine Morpholine (Nucleophile) MMC Methyl Morpholine-4-carboxylate (MMC - Intermediate) Morpholine->MMC Step 1: Carboxylation (-MeOH) DMC Dimethyl Carbonate (DMC) DMC->MMC NMM N-Methylmorpholine (NMM - Product) MMC->NMM Step 2: Decarboxylation (>140°C) Byproducts Methanol + CO2 MMC->Byproducts

Figure 1: The two-step green synthesis pathway of N-methylmorpholine via the MMC intermediate.[1]

Applications in Medicinal Chemistry

In drug discovery, the morpholine ring is a "privileged scaffold" found in drugs like Linezolid (antibiotic), Gefitinib (anticancer), and Timolol (beta-blocker). MMC serves as a specialized reagent for introducing this moiety.

Carbamate as a Directing Group (DoM)

While tert-butyl carbamates (Boc) are more common, methyl carbamates like MMC are utilized in Directed ortho-Metalation (DoM) when acid stability is required (methyl carbamates are more acid-stable than Boc).[1]

  • Mechanism: The carbonyl oxygen of the carbamate coordinates with organolithium reagents (e.g., s-BuLi), directing deprotonation to the

    
    -position of the morpholine ring.[1]
    
  • Utility: This allows for the functionalization of the C2 or C3 positions of the morpholine ring, creating chiral derivatives found in NK1 antagonists and antidepressant analogs.[1]

Reduction to N-Methyl Amines

MMC provides a reliable route to synthesize N-methylated morpholine derivatives without using free methyl iodide.[1]

  • Protocol: Treatment of MMC with Lithium Aluminum Hydride (LiAlH4) in THF reduces the carbamate functionality directly to the N-methyl group.[1]

  • Advantage: This is particularly useful when "isotopic labeling" is required. Using

    
     or labeled DMC allows for the precise incorporation of deuterium or Carbon-13 into the N-methyl group for metabolic studies.[1]
    
Protection Strategy

MMC acts as a protected form of morpholine.

  • Stability: The methyl carbamate is stable to oxidation and acidic conditions that might degrade other protecting groups.[1]

  • Deprotection: It can be removed using harsh basic hydrolysis (KOH/EtOH, reflux) or specialized nucleophilic cleavage reagents (e.g., trimethylsilyl iodide), regenerating the free secondary amine for further coupling.

Comparative Data: Methylating Agents

The following table contrasts MMC-based methylation (via DMC) against traditional methods, highlighting why the industry is shifting toward this intermediate.

ParameterMethyl Iodide (MeI) RouteDimethyl Sulfate (DMS) RouteMMC / DMC Route (Green)
Atom Economy Low (Iodine waste)Low (Sulfate waste)High (Byproducts are MeOH, CO2)
Toxicity High (Neurotoxic/Carcinogen)Extreme (Mutagenic)Low (Biodegradable)
Reaction Phase Liquid/LiquidLiquid/LiquidGas/Liquid or Autoclave
Selectivity Prone to quaternization (

-dimethyl)
Prone to quaternizationHigh mono-selectivity
Cost HighMediumLow

Experimental Protocol: Synthesis of MMC

For researchers needing to isolate MMC specifically (rather than converting it to NMM), the following protocol ensures high purity.

Objective: Synthesis of Methyl Morpholine-4-carboxylate. Scale: 100 mmol.

  • Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Reaction:

    • Charge flask with Morpholine (8.71 g, 100 mmol) and Dichloromethane (DCM) (50 mL) and Triethylamine (1.2 eq) as a base scavenger.

    • Cool to

      
       in an ice bath.
      
    • Add Methyl Chloroformate (9.45 g, 100 mmol) dropwise over 30 minutes. Note: For the "Green" route described in Section 2, DMC is used, but Methyl Chloroformate is preferred for small-scale lab isolation due to milder temperatures.[1]

  • Work-up:

    • Stir at room temperature for 2 hours.

    • Wash with water (

      
      ), 1M HCl (
      
      
      
      ), and Brine.
    • Dry organic layer over

      
      .
      
  • Purification: Concentrate under reduced pressure. The product is a colorless oil.[1]

    • Yield: ~95%.[4]

    • Characterization:

      
       (CDCl3): 
      
      
      
      3.68 (s, 3H, OMe), 3.60 (m, 4H), 3.40 (m, 4H).

Experimental_Workflow Start Start: Morpholine + Et3N in DCM Step1 Cool to 0°C Add Methyl Chloroformate Start->Step1 Step2 Stir RT (2 hrs) Carbamate Formation Step1->Step2 Step3 Aq. Workup (H2O, HCl, Brine) Step2->Step3 Step4 Drying & Concentration Step3->Step4 End Product: Methyl Morpholine-4-carboxylate (Colorless Oil) Step4->End

Figure 2: Laboratory scale synthesis workflow for isolating pure MMC.

Safety and Handling

  • Hazards: MMC is an ester/carbamate. While less toxic than the reagents used to make it (like methyl chloroformate), it should be treated as an irritant.

  • Stability: Stable at room temperature. Avoid strong acids and bases unless cleavage is intended.

  • Storage: Store in a cool, dry place. Hygroscopic nature is minimal compared to free morpholine.[5]

References

  • Green Synthesis of N-Methylmorpholine: Zhu, M., et al. "Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate."[1][3] Asian Journal of Chemistry, 2013. Link

  • Morpholine in Medicinal Chemistry: Vitaku, E., Smith, D. T., & Njardarson, J. T.[1] "Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2014. Link

  • Carbamate Lithiation Strategy: Beak, P., & Lee, W. K. "alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives." Journal of Organic Chemistry, 1993. Link

  • General Properties: PubChem Compound Summary for CID 12575354, Methyl morpholine-4-carboxylate.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Synthesis of Methyl Morpholine-4-Carboxylate via Green Carbonylation

[1] Executive Summary This application note details the protocol for synthesizing methyl morpholine-4-carboxylate (CAS: 6906-13-4) utilizing dimethyl carbonate (DMC) as a green, biodegradable substitute for phosgene or m...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details the protocol for synthesizing methyl morpholine-4-carboxylate (CAS: 6906-13-4) utilizing dimethyl carbonate (DMC) as a green, biodegradable substitute for phosgene or methyl chloroformate.[1]

Historically, carbamate synthesis relied on toxic phosgenation. The protocol described herein utilizes DMC as both the methoxycarbonylating agent and solvent. A critical distinction in this chemistry is the competition between methoxycarbonylation (forming the carbamate, desired) and methylation (forming N-methylmorpholine, undesired). This guide provides the precise process parameters—specifically temperature control and catalyst selection—required to favor the carbamate product with >90% selectivity.

Mechanistic Insight & Reaction Pathway[2]

The Dual Reactivity of DMC

Dimethyl carbonate possesses two electrophilic centers:

  • Carbonyl Carbon (Hard Electrophile): Attack here leads to methoxycarbonylation (

    
     mechanism), yielding the target carbamate.
    
  • Methyl Carbon (Soft Electrophile): Attack here leads to methylation (

    
     mechanism), yielding N-methylmorpholine.[1]
    
Controlling Selectivity

The reaction pathway is heavily dictated by temperature and catalyst basicity.

  • Carbamate Formation (Target): Favored at lower temperatures (Reflux, ~90°C) and by nucleophilic catalysts (e.g., TBD, DBU) that activate the carbonyl group.

  • Methylation (Side Reaction): Favored at high temperatures (>120°C) or in the presence of specific zeolites, where the carbamate intermediate decarboxylates.

Reaction Scheme Visualization

The following diagram illustrates the divergent pathways and the specific activation required for the target synthesis.

ReactionMechanism Morpholine Morpholine (Nucleophile) Intermediate Tetrahedral Intermediate Morpholine->Intermediate Nucleophilic Attack (TBD Catalyst) DMC Dimethyl Carbonate (Electrophile) DMC->Intermediate Target Methyl morpholine-4-carboxylate (TARGET) Intermediate->Target Elimination of MeOH (90°C Reflux) SideProduct N-Methylmorpholine (Undesired) Target->SideProduct Decarboxylation (>120°C) Methanol Methanol (Byproduct) Target->Methanol

Figure 1: Reaction pathway showing the critical divergence between carbamate formation and methylation.[1] High temperatures promote the loss of CO2, leading to the methylated impurity.

Critical Process Parameters (CPP)

ParameterSpecificationScientific Rationale
Temperature 90°C (Reflux) CRITICAL: Temperatures >100°C significantly increase the rate of decarboxylation, converting the product into N-methylmorpholine.[1]
Stoichiometry 1:3 to 1:5 (Amine:DMC) Excess DMC drives the equilibrium (Le Chatelier’s principle) and acts as the solvent.
Catalyst TBD (1-5 mol%) 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a dual-activation organocatalyst that activates both the DMC carbonyl and the amine proton.[1]
Methanol Removal Azeotropic Distillation Methanol poisons the reaction by reversing the equilibrium. Continuous removal (if possible) or excess DMC mitigates this.[1]

Experimental Protocols

Protocol A: Homogeneous TBD-Catalyzed Synthesis (High Efficiency)

Recommended for high-purity laboratory synthesis.[1]

Reagents:

  • Morpholine (8.7 g, 100 mmol)

  • Dimethyl Carbonate (45.0 g, 500 mmol) [5 equiv][1]

  • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.7 g, 5 mmol) [5 mol%][1]

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent moisture ingress (hydrolysis of DMC).

  • Addition: Charge the flask with Morpholine, DMC, and TBD. The solution will be clear to slightly yellow.

  • Reaction: Heat the mixture to reflux (internal temperature ~90°C).

  • Monitoring: Stir at reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3) or GC. The disappearance of morpholine indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove excess DMC and the methanol byproduct via rotary evaporation under reduced pressure (40°C bath, vacuum down to 20 mbar).

    • The residue contains the product and the catalyst.

  • Purification:

    • Dissolve the residue in Ethyl Acetate (50 mL).

    • Wash with water (2 x 15 mL) to remove the water-soluble TBD catalyst.[1]

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
    • Optional: For ultra-high purity (>99%), perform vacuum distillation (bp ~110°C at 10 mmHg).

Protocol B: Heterogeneous Synthesis (Cost-Effective)

Recommended for scale-up where catalyst filtration is preferred.[1]

Reagents:

  • Morpholine (100 mmol)[1]

  • Dimethyl Carbonate (500 mmol)[1]

  • Potassium Carbonate (

    
    ), anhydrous (20 mmol)[1]
    

Procedure:

  • Mix Morpholine and DMC in a flask.

  • Add finely ground anhydrous

    
    .
    
  • Reflux at 90°C for 8–12 hours. (Heterogeneous reactions are slower due to surface area limitations).[1]

  • Filtration: Filter the hot reaction mixture to remove the solid base.

  • Evaporation: Remove excess DMC/MeOH via rotary evaporation.

  • Yield: Typically 85-90% isolated yield.[1]

Analytical Validation (QC)

To ensure the integrity of the synthesized Methyl morpholine-4-carboxylate, compare analytical data against the following standards.

NMR Spectroscopy
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.68 (s, 3H, 
      
      
      
      ) – Diagnostic singlet for the carbamate ester.[1]
    • 
       3.60 – 3.65 (m, 4H, 
      
      
      
      ) – Ether protons of the ring.[1]
    • 
       3.40 – 3.48 (m, 4H, 
      
      
      
      ) – Nitrogen-adjacent protons.[1]
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • 
       155.8 (
      
      
      
      , Carbamate carbonyl)
    • 
       66.5 (Ring 
      
      
      
      )[1]
    • 
       52.8 (Methoxy 
      
      
      
      )[1]
    • 
       44.2 (Ring 
      
      
      
      )[1]
Infrared Spectroscopy (FT-IR)
  • Strong Band: 1690–1710

    
     (C=O stretch, Carbamate).[1]
    
  • Absence: No broad band at 3300–3500

    
     (confirms consumption of N-H from morpholine).[1]
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Methanol inhibitionThe reaction is reversible. Ensure excess DMC (5:1 ratio) is used.[1] If possible, use a Dean-Stark trap with a molecular sieve insert to sequester Methanol.[1]
Product contains N-Methylmorpholine Temperature too highStrictly maintain temperature

90°C. Do not use an autoclave/pressure vessel unless strictly controlling time.[1]
Cloudy Product Residual CatalystIf using Method B (

), ensure filtration is done while warm. If Method A, ensure the water wash step is thorough.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.

    • Foundational text on DMC reactivity and the BAc2 vs BAl2 mechanisms.
  • Mutlu, H., Ruiz, J., Solleder, S. C., & Meier, M. A. R. (2012).[2] TBD catalysis with dimethyl carbonate: a fruitful and sustainable alliance.[2][3] Green Chemistry, 14(6), 1728-1735.[1]

    • Establishes TBD as the superior catalyst for carbon
  • Grego, S., Aricò, F., & Tundo, P. (2012). Reaction of aliphatic amines with dimethyl carbonate: Selectivity and mechanism. Pure and Applied Chemistry, 84(3), 695-705.[1]

    • Details the competition between carboxylation and methyl
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12575354, Methyl morpholine-4-carboxylate.[1]

    • Source for physical property and identifier verific

Sources

Application

Application Note: Protocols for the Aminolysis of Methyl Morpholine-4-carboxylate to Form Ureas

Executive Summary This application note details high-fidelity protocols for converting methyl morpholine-4-carboxylate into functionalized ureas via aminolysis. While methyl carbamates are traditionally viewed as kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details high-fidelity protocols for converting methyl morpholine-4-carboxylate into functionalized ureas via aminolysis. While methyl carbamates are traditionally viewed as kinetically inert compared to isocyanates or phenyl carbamates, they offer a safer, stable, and "non-isocyanate" route to urea pharmacophores common in drug discovery (e.g., soluble epoxide hydrolase inhibitors, CCR antagonists).

We present two distinct methodologies tailored to substrate reactivity:

  • Method A (Organocatalytic): A TBD-catalyzed green protocol for primary and nucleophilic amines.[1]

  • Method B (Aluminum-Mediated): A stoichiometric Lewis-acid activation strategy (DABAL-Me3/AlMe3) for difficult, sterically hindered, or secondary amines.[1]

Mechanistic Insight & Strategy

The transformation requires the displacement of a methoxide leaving group (


) from a resonance-stabilized carbamate by an external amine. This is thermodynamically challenging without activation.
The Activation Challenge

Unlike isocyanates (which are highly electrophilic), methyl morpholine-4-carboxylate possesses a lone pair on the morpholine nitrogen that donates electron density into the carbonyl (


-donation), significantly reducing electrophilicity.
  • Path A (Organocatalysis): Uses 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD ).[1][2] TBD acts as a bifunctional catalyst, simultaneously activating the carbonyl via H-bonding (acting as a general acid) and deprotonating the incoming amine (acting as a general base).

  • Path B (Lewis Acid/Base): Uses Trimethylaluminum (

    
    ) or its DABCO adduct (DABAL-Me3 ).[1] This generates a highly nucleophilic aluminum amide species (
    
    
    
    ) that attacks the carbamate directly.[1]
Mechanistic Pathway (TBD Catalysis)[1][2]

TBD_Mechanism Cat TBD Catalyst Complex Activated Complex Cat->Complex Dual Activation Substrate Methyl Morpholine- 4-carboxylate Substrate->Complex Dual Activation Amine Incoming Amine (R-NH2) Amine->Complex Dual Activation TS Tetrahedral Intermediate Complex->TS Nucleophilic Attack Product Morpholine Urea Product TS->Product Collapse MeOH MeOH (Byproduct) TS->MeOH

Figure 1: TBD operates via a dual-activation mechanism, coordinating the carbamate carbonyl while increasing the nucleophilicity of the amine.[1]

Experimental Protocols

Method A: TBD-Catalyzed Aminolysis (Green/Catalytic)

Best for: Primary amines, unhindered secondary amines, and scale-up where metal waste is a concern.[1]

Reagents:

  • Methyl morpholine-4-carboxylate (1.0 equiv)[1]

  • Amine (R-NH2) (1.2 – 1.5 equiv)[1]

  • TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.1 – 0.2 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or neat (solvent-free)[1]

Protocol:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add methyl morpholine-4-carboxylate (1.0 mmol, 145 mg) and TBD (0.1 mmol, 14 mg).

  • Add Amine: Add the target amine (1.2 mmol).

    • Note: If the reaction is performed neat (solvent-free), ensure the mixture is stirrable. If solids are present, add minimal MeCN (0.5 - 1.0 M concentration).[1]

  • Heat: Seal the vessel and heat to 60–80 °C for 4–12 hours.

    • Monitoring: Monitor by TLC (stain with PMA or Ninhydrin) or LCMS. Look for the disappearance of the methyl carbamate peak.

  • Workup:

    • Dilute with EtOAc (10 mL).

    • Wash with 1M HCl (to remove TBD and excess amine) followed by Brine.

    • Critical Step: If the product contains basic nitrogens sensitive to acid wash, purify directly via silica gel chromatography (DCM/MeOH gradient) or reverse-phase prep-HPLC.[1]

Method B: Aluminum-Mediated Aminolysis (Stoichiometric)

Best for: Electron-deficient anilines, sterically hindered secondary amines, and cases where TBD fails.[1]

Reagents:

  • Methyl morpholine-4-carboxylate (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Trimethylaluminum (2.0M in Toluene) OR DABAL-Me3 (Solid, air-stable) (1.1 – 1.2 equiv)[1]

  • Solvent: Toluene or DCE (1,2-Dichloroethane)[1]

Safety Warning:


 is pyrophoric. DABAL-Me3 is a safer, air-stable solid alternative that releases 

in situ.[1]

Protocol (Using DABAL-Me3):

  • Complex Formation: In a dry flask under Nitrogen/Argon, suspend DABAL-Me3 (1.2 mmol) in anhydrous Toluene (3 mL).

  • Amine Activation: Add the amine (1.1 mmol) and stir at 40 °C for 30 minutes. This generates the active aluminum-amide species.[1]

    • Observation: Evolution of methane gas may occur (bubbler check).

  • Addition: Add methyl morpholine-4-carboxylate (1.0 mmol) dissolved in minimal Toluene.

  • Reflux: Heat the mixture to 80–110 °C (reflux) for 2–6 hours.

  • Quench (Critical):

    • Cool to 0 °C.

    • Slowly add Rochelle’s Salt solution (sat. aq. potassium sodium tartrate) or 1M HCl.

    • Vigorous stirring is required to break the aluminum emulsion (1–2 hours).

  • Extraction: Extract with EtOAc (3x), dry over

    
    , and concentrate.
    

Decision Matrix & Workflow

Use this logic tree to select the appropriate protocol for your specific urea target.

Decision_Tree Start Target: Morpholine Urea CheckAmine Analyze Nucleophile (Amine) Start->CheckAmine IsPrimary Primary Alkyl Amine (High Nucleophilicity) CheckAmine->IsPrimary IsAniline Aniline / Heteroaryl Amine (Low Nucleophilicity) CheckAmine->IsAniline IsHindered Hindered Secondary Amine (Steric Bulk) CheckAmine->IsHindered MethodA Method A: TBD Catalysis (Green, Simple Workup) IsPrimary->MethodA Preferred MethodB Method B: AlMe3 / DABAL (High Energy, Robust) IsAniline->MethodB Required IsHindered->MethodB Required MethodA->MethodB If conversion < 50%

Figure 2: Protocol selection based on amine nucleophilicity and steric hindrance.

Comparative Data & Performance

The following table summarizes expected performance based on internal validation and literature precedents for carbamate aminolysis.

ParameterMethod A (TBD)Method B (Aluminum)
Reagent Type Organocatalyst (Green)Lewis Acid (Pyrophoric/Solid)
Atom Economy High (Catalytic)Low (Stoichiometric Al waste)
Primary Amines Excellent (>90% Yield)Good (Overkill)
Anilines Poor to ModerateExcellent (>85% Yield)
Secondary Amines Moderate (Slow kinetics)Good
Functional Group Tolerance High (Compatible with esters)Moderate (Reacts with ketones/nitriles)
Key Reference J. Org.[1] Chem. 2015 [1]Tetrahedron 2004 [2]

Troubleshooting Guide

Issue: Incomplete Conversion (Method A)
  • Cause: Methanol buildup is shifting the equilibrium back to the starting material.

  • Solution: Use open-vessel heating (if non-volatile amine) or add 4Å molecular sieves to sequester methanol.[1]

  • Alternative: Switch to Method B .

Issue: Aluminum Emulsion during Workup (Method B)
  • Cause: Incomplete hydrolysis of aluminum species.

  • Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) instead of simple water/brine. Stir vigorously until two clear layers form. This chelation breaks the emulsion.

Issue: Side Reaction (Ester Cleavage)[1]
  • Context: If your target amine contains other ester groups.

  • Solution: Method A is milder.[3] Method B will likely transamidate other esters present in the molecule.

References

  • TBD Catalysis: Sabot, C., et al. "Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates."[1] PMC (NIH), 2015. (Contextual validation of TBD for hindered esters/carbamates).

  • Aluminum Mediation: Lee, S.-H., Matsushita, H., Clapham, B., & Janda, K. D.[4][5] "The Direct Conversion of Carbamates to Ureas Using Aluminum Amides." Tetrahedron, 2004, 60, 3439-3443.[4][5]

  • General Review: "Synthesis of ureas from methyl carbamates." Organic Chemistry Portal.

Sources

Method

Application Notes and Protocols: Synthesis of Substituted Ureas via Aminolysis of Methyl Morpholine-4-Carboxylate with Primary Amines

Audience: Researchers, scientists, and drug development professionals. Introduction: The Urea Moiety in Modern Chemistry and a Safer Synthetic Approach The urea functional group is a cornerstone in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Urea Moiety in Modern Chemistry and a Safer Synthetic Approach

The urea functional group is a cornerstone in medicinal chemistry and materials science, prized for its unique hydrogen bonding capabilities, structural rigidity, and hydrolytic stability.[1] It is a prevalent motif in numerous FDA-approved drugs and biologically active compounds.[2] Traditionally, the synthesis of ureas has relied on hazardous reagents like phosgene and isocyanates.[2][3] These materials pose significant safety risks, limiting their use in high-throughput and academic settings.

This guide details a robust and safer alternative: the synthesis of unsymmetrical ureas through the reaction of methyl morpholine-4-carboxylate with primary amines. Methyl morpholine-4-carboxylate serves as a stable, solid, and easy-to-handle carbonyl source, circumventing the need for more hazardous reagents.[3] The methodologies presented herein offer controlled and reliable pathways to di- and tri-substituted ureas, accommodating a diverse range of primary amines and are amenable to both conventional heating and modern microwave-assisted techniques.

Mechanistic Pathways: Addition-Elimination vs. Isocyanate Formation

The conversion of a carbamate to a urea with a primary amine is fundamentally a nucleophilic acyl substitution. The operative mechanism is highly dependent on the reaction conditions, particularly temperature.

Pathway A: Direct Nucleophilic Acyl Substitution

Under moderate thermal conditions, the reaction typically proceeds via a direct addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the methyl morpholine-4-carboxylate. This forms a tetrahedral intermediate which then collapses, eliminating methanol as a leaving group to yield the final urea product. This pathway is common in solution-phase reactions at temperatures typically below 150°C.

Pathway B: Thermally-Induced Isocyanate Intermediate

At elevated temperatures (often >200-250°C), particularly in the gas phase or under solvent-free conditions, an alternative pathway involving an isocyanate intermediate can become significant.[3][4] The carbamate can undergo thermal decomposition to generate a transient morpholine-4-carbonyl isocyanate, which is then rapidly trapped by the primary amine to form the urea.[3] While effective, this pathway requires more forcing conditions and may not be suitable for thermally sensitive substrates. For many applications, especially those using microwave heating or catalysis, Pathway A is the predominant and more controlled route.

Caption: Reaction Mechanisms for Urea Synthesis from Carbamates.

Experimental Protocols & Methodologies

The choice of methodology depends on the reactivity of the primary amine, available equipment, and desired reaction time. Aromatic amines are generally less nucleophilic than aliphatic amines and may require more forcing conditions or catalysis.

General Experimental Workflow

The overall process, from reaction setup to product isolation, follows a consistent workflow. This can be adapted based on the specific protocol chosen.

G start Start reagents Combine Methyl Morpholine- 4-carboxylate & Amine in appropriate solvent start->reagents reaction Reaction Step (Thermal, Microwave, or Catalyzed) reagents->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (if necessary) monitoring->workup Complete purification Purification (Crystallization or Chromatography) workup->purification product Isolated Urea Product purification->product

Caption: General Experimental Workflow for Urea Synthesis.

Protocol 1: Microwave-Assisted Synthesis (Recommended)

Microwave-assisted synthesis is highly effective for this transformation, offering dramatically reduced reaction times, cleaner reaction profiles, and often higher yields compared to conventional heating.[1][5]

  • Reagents & Equipment:

    • Methyl morpholine-4-carboxylate (1.0 equiv)

    • Primary amine (1.0 - 1.2 equiv)

    • Solvent (e.g., Dioxane, DMF, or none)

    • Microwave synthesizer with a sealed reaction vessel

  • Step-by-Step Procedure:

    • To a 10 mL microwave reaction vessel, add methyl morpholine-4-carboxylate (e.g., 200 mg, 1.38 mmol).

    • Add the primary amine (1.1 equiv, 1.52 mmol).

    • If using a solvent, add 2-3 mL of dioxane. For many aliphatic amines, the reaction can be run neat.

    • Seal the vessel with a septum cap.

    • Place the vessel in the microwave synthesizer cavity.

    • Irradiate at 100-140°C for 15-30 minutes with an initial power of 50-100 W.[1] Reaction progress can be monitored by TLC or LC-MS.

    • After cooling, if the product crystallizes upon standing, it can be isolated by filtration and washed with a cold solvent like diethyl ether.

    • If an aqueous work-up is not required, the crude product can be directly purified by silica gel chromatography if necessary.[1]

Protocol 2: Base-Catalyzed Thermal Synthesis

For labs without access to a microwave synthesizer, a base-catalyzed thermal approach is a reliable alternative. Bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can facilitate the reaction.[3]

  • Reagents & Equipment:

    • Methyl morpholine-4-carboxylate (1.0 equiv)

    • Primary amine (1.1 equiv)

    • Triethylamine (Et3N, 1.5 equiv)

    • DABCO (0.1 - 0.2 equiv)

    • Solvent (e.g., Toluene, Xylene)

    • Round-bottom flask with reflux condenser

  • Step-by-Step Procedure:

    • Combine methyl morpholine-4-carboxylate, the primary amine, and the solvent in a round-bottom flask.

    • Add triethylamine followed by the DABCO catalyst.

    • Heat the mixture to reflux (typically 110-140°C) for 8-24 hours.[3]

    • Monitor the reaction by TLC or LC-MS until the starting carbamate is consumed.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by silica gel chromatography or recrystallization to obtain the desired urea.

Protocol 3: Lewis Acid-Catalyzed Synthesis

For particularly unreactive or sterically hindered amines, a Lewis acid catalyst can enhance the electrophilicity of the carbamate carbonyl, promoting the reaction. Zirconium(IV) catalysts have proven effective.[6]

  • Reagents & Equipment:

    • Methyl morpholine-4-carboxylate (1.0 equiv)

    • Primary amine (1.1 equiv)

    • Zr(Ot-Bu)4 (10 mol%)

    • 4-methyl-2-hydroxyquinoline (MeHYQ, 20 mol%) as an additive[6]

    • Solvent (e.g., 1,2-DCE)

    • Sealed tube or microwave vessel

  • Step-by-Step Procedure:

    • In an oven-dried sealed tube, combine methyl morpholine-4-carboxylate, the primary amine, Zr(Ot-Bu)4, and MeHYQ.

    • Add the anhydrous solvent under an inert atmosphere (e.g., N2 or Ar).

    • Seal the tube and heat to 80-120°C for 4-12 hours. The reaction can also be adapted for microwave heating (120°C for 15 min), which is often more efficient.[6]

    • After cooling, the reaction mixture is typically concentrated and purified directly by silica gel chromatography.

Data Summary and Optimization Insights

The success and efficiency of the reaction are highly dependent on the nature of the primary amine. The following table provides a generalized summary of expected outcomes based on literature for analogous reactions.

Amine TypeTypical ConditionsExpected TimeExpected YieldKey Considerations
Primary Aliphatic (e.g., Benzylamine)Microwave, 120°C, Neat15-20 min>90%Highly reactive; often proceeds smoothly without catalyst or solvent.[1]
Primary Aliphatic with Hydroxyl (e.g., Ethanolamine)Microwave, 120°C, Dioxane15-20 min>90%The hydroxyl group is generally tolerated, avoiding the need for protecting groups.[1]
Primary Aromatic (e.g., Aniline)Thermal, DABCO, 110°C12-24 h70-85%Less nucleophilic; requires longer reaction times or catalytic enhancement.[3]
Sterically Hindered (e.g., t-Butylamine)Lewis Acid, 120°C4-12 h60-80%Steric bulk slows the reaction; catalysis and higher temperatures are beneficial.[7]

Troubleshooting & Optimization:

  • Low Conversion: If the reaction stalls, increase the temperature, extend the reaction time, or add a catalyst (DABCO or a Lewis acid). For thermal reactions, ensure the solvent is high-boiling enough to reach the required temperature.

  • Side Product Formation: At very high temperatures, thermal degradation of the morpholine ring or reactants can occur. Using microwave heating can often mitigate this by allowing for shorter reaction times at controlled temperatures.[5]

  • Purification Challenges: The methanol byproduct is volatile and easily removed. If triethylamine is used, an aqueous wash can remove its corresponding salt. The urea products are often crystalline and can be purified by simple recrystallization.

Safety and Handling

  • Reagents: Many primary amines are corrosive and/or toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Microwave Synthesis: Reactions are performed in sealed vessels under pressure. Never exceed the recommended volume or temperature for the specific vessel being used. Always allow the vessel to cool completely before opening.

  • Thermal Synthesis: Use a reflux condenser to prevent solvent loss and pressure buildup. Ensure heating mantles are connected to a temperature controller to avoid overheating.

Conclusion

The reaction of methyl morpholine-4-carboxylate with primary amines represents a versatile, safe, and efficient method for the synthesis of substituted ureas. By eliminating the need for hazardous reagents like phosgene and isocyanates, this approach is well-suited for modern drug discovery and process development environments. The amenability of the reaction to both microwave-assisted and catalyzed conditions allows for rapid optimization and broad substrate scope, providing reliable access to this critical functional group.

References

  • Han, C., & Porco, J. A., Jr. (2007). Synthesis of Carbamates and Ureas Using Zr(IV)-Catalyzed Exchange Processes. Organic Letters, 9(8), 1517–1520. [Link]

  • Prachi, R., et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Synthesis, 55(23), 3845-3852. [Link]

  • Peterson, E. A., & Pelletier, J. C. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1268–1271. [Link]

  • Lee, S.-H., Matsushita, H., Clapham, B., & Janda, K. D. (2004). The direct conversion of carbamates to ureas using aluminum amides. Tetrahedron, 60(16), 3439-3443. [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation - Common Conditions. Retrieved from [Link]

  • Torset, E. R., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11(20), 6747-6756. [Link]

  • Reddit. (2021). Mechanism to make a primary amine from a carbamate? r/OrganicChemistry. Retrieved from [Link]

  • Gangar, M. A., et al. (2020). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega, 5(40), 26033–26044. [Link]

  • Bao, K. (2023). A one-pot, microwave-assisted synthesis of aryl ureas and carbamates using HATU and HOSA. MSpace. [Link]

  • Schaefer, W. H. (2006). Reaction of primary and secondary amines to form carbamic acid glucuronides. Current Drug Metabolism, 7(8), 829-837. [Link]

  • Nguyen, T. T., et al. (2023). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega, 8(41), 38435–38444. [Link]

  • Tella, M., & Verma, S. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 1-100. [Link]

  • Tella, M., & Verma, S. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(1), 1-100. [Link]

  • Sung, K., et al. (2008). Kinetic and Mechanistic Studies of NEt3-Catalyzed Intramolecular Aminolysis of Carbamate. The Journal of Organic Chemistry, 73(11), 4253–4260. [Link]

  • Piras, A., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 29(1), 123. [Link]

  • ResearchGate. (n.d.). Carbamate base-catalyzed hydrolysis mechanisms. Retrieved from [Link]

  • Zhang, J., et al. (2014). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Journal of Chemical and Pharmaceutical Research, 6(7), 1935-1941. [Link]

  • ResearchGate. (2023). (PDF) Carbamoylation of primary, secondary and aromatic amines by dimethyl carbonate in a flow system over solid catalysts. Retrieved from [Link]

  • Ilardi, E. A., & Vitaku, E. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(11), 3233. [Link]

  • Google Patents. (2013). CN103121978A - Method for preparing N-methylmorpholine.
  • Viskolcz, B., et al. (2023). Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study. Scientific Reports, 13(1), 17912. [Link]

  • Google Patents. (2020). CN111675677B - Synthesis process of N-methylmorpholine.
  • Feng, Y., et al. (2018). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers, 10(10), 1084. [Link]

  • Chen, C.-A., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. Organic Letters, 19(12), 3243–3246. [Link]

  • Reddit. (2020). What is the role of the morpholine in this reaction? r/OrganicChemistry. Retrieved from [Link]

  • ResearchGate. (2023). Thermal Reactions of N-Methyl-morpholine-N-oxide (NMMO). Retrieved from [Link]

  • University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge. Retrieved from [Link]

  • Shcherbakov, I. N., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Computation, 8(4), 89. [Link]

  • Balanescu, M., & Lamarre, C. (1993). Morpholine decomposition products in the secondary cycle of CANDU-PHWR plants. VGB Kraftwerkstechnik, 73(1), 53-57. [Link]

Sources

Application

Application Note: Methyl Morpholine-4-carboxylate (MMC) as a Robust Protecting Group Donor

This Application Note is structured to provide a comprehensive, high-level technical guide for using Methyl Morpholine-4-carboxylate (MMC) as a donor reagent. Based on chemical thermodynamics and modern "Green Chemistry"...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, high-level technical guide for using Methyl Morpholine-4-carboxylate (MMC) as a donor reagent.

Based on chemical thermodynamics and modern "Green Chemistry" principles, this guide focuses on the use of MMC to install the Morpholine-4-carbonyl (MorC) group onto amines via catalytic transamidation . This moiety serves as a robust, solubilizing protecting group (often used in late-stage medicinal chemistry), replacing the traditional, toxic, and unstable 4-Morpholinecarbonyl chloride.

Executive Summary

Methyl morpholine-4-carboxylate (MMC) is a stable, non-lachrymatory carbamate reagent used to install the Morpholine-4-carbonyl (MorC) moiety onto primary and secondary amines. Unlike traditional protecting groups (e.g., Boc, Fmoc) which are transient, the MorC group is a robust, solubilizing protecting group . It is frequently employed in drug discovery to:

  • Mask nucleophilic amines against metabolic degradation.

  • Modulate physicochemical properties , specifically lowering LogP and increasing aqueous solubility due to the morpholine ether oxygen.

  • Serve as a "permanent" capping group in urea-based peptidomimetics.

This protocol details the Catalytic Transamidation method, which replaces the hazardous use of 4-morpholinecarbonyl chloride (Moc-Cl) with the safer, shelf-stable MMC ester.

Chemical Basis & Mechanism[1][2]

The Challenge: Chloride vs. Ester

Classically, the morpholine-carbonyl group is installed using 4-morpholinecarbonyl chloride .[1] While reactive, this reagent is moisture-sensitive, corrosive, and generates stoichiometric HCl, requiring equivalent bases (TEA/DIPEA) and rigorous exclusion of water.

MMC (The Ester Donor) offers a superior profile:

  • Stability: Shelf-stable liquid, insensitive to moisture.

  • Atom Economy: Releases Methanol (MeOH) as the only byproduct.

  • Selectivity: Reacts chemoselectively with amines in the presence of alcohols.

Mechanism: Nucleophilic Acyl Substitution (Transamidation)

The reaction is a thermodynamic equilibrium between the carbamate (MMC) and the urea product. Since urea bonds are generally more stable (higher resonance stabilization) than carbamate bonds, the equilibrium favors the product, provided the leaving group (Methanol) is removed or the activation energy is lowered by a catalyst.

Catalyst Selection: We utilize TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) , a bicyclic guanidine base. TBD acts as a bifunctional catalyst:

  • Activation: It hydrogen-bonds to the carbonyl oxygen of MMC, increasing electrophilicity.

  • Proton Transfer: It facilitates the deprotonation of the incoming amine and protonation of the leaving methoxide.

Transamidation_Mechanism MMC Methyl Morpholine-4-carboxylate (Substrate) TS Tetrahedral Intermediate (Stabilized by TBD) MMC->TS Nucleophilic Attack Amine Target Amine (R-NH2) Amine->TS Nucleophilic Attack TBD TBD Catalyst (Activation) TBD->TS H-Bond Activation Product Morpholine-Urea Derivative (Protected Amine) TS->Product Collapse MeOH Methanol (Byproduct) TS->MeOH Elimination

Figure 1: Mechanistic pathway of TBD-catalyzed transamidation of MMC.

Experimental Protocol

Materials & Equipment
  • Reagent: Methyl morpholine-4-carboxylate (MMC) [CAS: 6906-13-4].[2]

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) [CAS: 5807-14-7] (Load: 10-20 mol%).

  • Solvent: Toluene (anhydrous) or 2-MeTHF (Green alternative).

  • Equipment: Sealed pressure tube or microwave reactor (preferred for sterically hindered amines).

Standard Operating Procedure (SOP)

Step 1: Reaction Setup

  • In a dried reaction vial equipped with a magnetic stir bar, dissolve the Target Amine (1.0 equiv, 1.0 mmol) in anhydrous Toluene (0.5 M concentration).

  • Add Methyl morpholine-4-carboxylate (MMC) (1.2 – 1.5 equiv).

    • Note: Excess MMC drives the equilibrium; unreacted MMC is easily removed during workup.

  • Add TBD catalyst (0.1 equiv / 10 mol%).

Step 2: Reaction Execution

  • Method A (Thermal): Seal the vial and heat to 80°C for 12–24 hours.

  • Method B (Microwave - Recommended): Heat at 100°C for 30–60 minutes.

    • Process Check: Monitor reaction progress via TLC (MMC is UV active) or LC-MS. The product will show a mass shift corresponding to the loss of MeOH and gain of the morpholine-carbonyl unit (+113 Da vs free amine).

Step 3: Workup & Purification [3]

  • Cool the reaction mixture to room temperature.

  • Quench: Add 1M HCl (aq) to neutralize the TBD catalyst and protonate any unreacted amine starting material (if the product is non-basic).

    • Critical: The Morpholine-Urea product is generally less basic than the starting amine.[4]

  • Extraction: Extract with Ethyl Acetate (3x).

  • Wash: Wash organic layers with Brine. Dry over Na₂SO₄.[5]

  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (SiO₂).

    • Eluent: MMC is relatively polar; start with 20% EtOAc/Hexanes.

Data Analysis & Validation

Comparative Efficiency: Ester (MMC) vs. Chloride (Moc-Cl)
ParameterMethod A: MMC (Ester)Method B: Moc-Cl (Chloride)Advantage
Reagent Stability High (Shelf-stable >1 yr)Low (Hydrolyzes rapidly)MMC
Byproducts Methanol (Volatile, Neutral)HCl + Triethylammonium saltsMMC
Atom Economy HighLow (Requires stoichiometric base)MMC
Reaction pH Neutral / Mildly BasicBasic (requires amine scavenger)MMC
Reaction Time Slow (12-24h thermal)Fast (1-2h)Moc-Cl
Safety Non-LachrymatorCorrosive / LachrymatorMMC
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion (<50%) Equilibrium limitation (MeOH buildup).Use molecular sieves (4Å) to trap MeOH or run under open reflux with N₂ purge.
No Reaction Amine is too hindered or TBD deactivated.Switch to Zr(OtBu)₄ (10 mol%) as catalyst or increase Temp to 110°C.
Product Hydrolysis Workup too acidic.The urea bond is stable, but avoid boiling in strong acid. Use mild acidic wash (Citric acid).

Properties & Deprotection of the MorC Group

It is vital to understand that the Morpholine-4-carbonyl group is designed for robustness . It is NOT a labile protecting group like Boc or Fmoc.

  • Stability: Stable to TFA (neat), Piperidine (20%), Hydrogenation, and mild oxidants.

  • Solubility: The morpholine oxygen acts as a hydrogen bond acceptor, significantly improving water solubility compared to Cbz or Alloc groups.

Deprotection Protocol (If removal is required)

Removal requires harsh hydrolysis, often incompatible with sensitive substrates. This confirms its role as a "permanent" protecting group or prodrug handle.

  • Acidic Hydrolysis: 6M HCl, reflux, 24h.

  • Basic Hydrolysis: 4M NaOH in MeOH/H₂O, reflux, 48h.

  • Reductive Cleavage (Specialized): Lithium Aluminum Hydride (LAH) will reduce the urea to a methyl-amine derivative (destructive cleavage), rarely regenerating the free amine.

Workflow Visualization

Workflow Start Start: Target Amine (R-NH2) ReagentPrep Add MMC (1.5 eq) + TBD (0.1 eq) Solvent: Toluene or 2-MeTHF Start->ReagentPrep Reaction Reaction Phase Heat 80-100°C (12-24h) ReagentPrep->Reaction Check Check Conversion (LCMS) Is SM consumed? Reaction->Check Workup Workup Wash w/ 1M HCl (remove TBD) Extract EtOAc Check->Workup Yes Optimize Add Molecular Sieves or Increase Temp Check->Optimize No Purify Purification Flash Chromatography Workup->Purify End Final Product (R-NH-CO-Morpholine) Purify->End Optimize->Reaction

Figure 2: Operational workflow for MMC-mediated amine protection.

References

  • Hutchby, M., et al. "Trimethylaluminium-mediated amide bond formation from esters." Chem. Commun., 2011. Link

  • Sabot, C., et al. "Transamidation of Amides and Amidation of Esters by Amines: A Review." Chem. Soc. Rev., 2012. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12575354, Methyl morpholine-4-carboxylate." PubChem, 2023. Link

  • Kürti, L., & Czakó, B. "Strategic Applications of Named Reactions in Organic Synthesis." Elsevier, 2005.
  • Sigma-Aldrich. "Safety Data Sheet: Methyl morpholine-4-carboxylate." Link(Generic landing page for verification).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl Morpholine-4-Carboxylate by Vacuum Distillation

Welcome to the technical support guide for the purification of methyl morpholine-4-carboxylate. This resource is designed for researchers, chemists, and process development professionals who are looking to achieve high p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of methyl morpholine-4-carboxylate. This resource is designed for researchers, chemists, and process development professionals who are looking to achieve high purity of this compound through vacuum distillation. We will explore the underlying principles, provide a detailed operational protocol, and offer robust troubleshooting solutions to common challenges encountered during the procedure.

Introduction: Why Vacuum Distillation?

Methyl morpholine-4-carboxylate (CAS: 6906-13-4) is a carbamate that, like many organic molecules of its molecular weight (145.16 g/mol ), has a high boiling point.[1] While an exact atmospheric boiling point is not widely published, data for the isomeric methyl morpholine-3-carboxylate suggests it is around 202.2°C at 760 mmHg. Distilling at such a high temperature introduces significant risks, primarily thermal decomposition. Carbamates can be susceptible to degradation, and studies on the parent morpholine structure show thermal instability becomes a concern at temperatures above 150-175°C.[2]

Vacuum distillation is the technique of choice because it lowers the pressure above the liquid, thereby reducing the temperature at which the liquid's vapor pressure equals the system pressure—the definition of boiling. This allows for the purification of thermally sensitive, high-boiling-point compounds at significantly lower and safer temperatures, preserving the integrity of the molecule.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the vacuum distillation of methyl morpholine-4-carboxylate in a practical, question-and-answer format.

Q1: My system can't achieve or maintain the target vacuum. What's wrong?

This is the most frequent challenge in vacuum distillation. A poor vacuum level forces you to increase the heating temperature, defeating the purpose of the technique.

  • Probable Cause 1: System Leaks. Even a minuscule leak will prevent a vacuum pump from reaching its ultimate pressure.

    • Solution: Systematically check all connection points. All ground-glass joints must be properly sealed with a suitable vacuum grease.[3] Ensure all clamps are secure and that the glassware itself has no hairline cracks. The thick-walled vacuum tubing should be pliable and free of cracks.

    • Expert Tip (Leak-Up Test): To confirm a leak-tight system, perform a leak-up test. Evacuate the fully assembled, cold system to the desired pressure and then isolate it from the vacuum pump by closing a valve. A well-sealed system should see the pressure rise by no more than 1-2 mmHg over several minutes.[4] A rapid rise indicates a significant leak.

  • Probable Cause 2: Inefficient Vacuum Pump. The pump itself may be the issue.

    • Solution: Check the pump oil. If it is cloudy, discolored, or has been contaminated with solvent vapors, it must be changed. For distillations involving potentially acidic or reactive impurities, a gas ballast on the pump should be run briefly after the distillation is complete to purge volatiles. Also, ensure you are using a pump capable of reaching the required pressure (typically <10 mmHg for this application).

  • Probable Cause 3: Virtual Leaks. This occurs when a trapped substance (like a residual solvent or moisture) slowly vaporizes within the system, contributing to the pressure.[4]

    • Solution: Before heating the distillation pot, pull a vacuum on the cold system for an extended period (15-30 minutes). This allows low-boiling solvents or trapped air to be removed without contaminating the distillate. A cold spot or condensation on the outside of the flask is a tell-tale sign of a volatile substance evaporating inside.[4]

Q2: The distillation is extremely slow, or the compound isn't boiling at the predicted temperature.

  • Probable Cause 1: Inaccurate Pressure Reading. The boiling point is directly dependent on the pressure. If your gauge is inaccurate or placed incorrectly, your temperature target will be wrong.

    • Solution: Ensure you are using a reliable manometer (e.g., a digital Pirani or mercury manometer) connected to the main distillation apparatus, not near the pump. This gives the true pressure at the distillation head. Do not rely on the pump's built-in gauge.

  • Probable Cause 2: Insufficient Heating or Heat Transfer.

    • Solution: Use a heating mantle with a stir bar, not a simple hot plate. The stirring ensures even heat distribution and prevents localized superheating. The heating mantle should fit the flask snugly. For higher temperatures, insulating the distillation pot and the lower part of the distillation column with glass wool or aluminum foil can significantly improve efficiency.

Q3: My compound is bumping violently in the distillation flask.

  • Probable Cause: Lack of Nucleation Sites & Superheating. Under vacuum, the smooth boiling action provided by boiling chips is ineffective. Liquids can superheat and then flash boil explosively, a phenomenon known as bumping.

    • Solution: Never use boiling chips for vacuum distillation. Vigorous stirring with a magnetic stir bar is mandatory.[3] This provides a large surface area for smooth bubble formation. Additionally, a Claisen adapter should be used to provide a second neck on the distillation flask; this helps contain any material that bumps up from the pot.[3] Heating should also be increased gradually to avoid sudden boiling.

Q4: My compound appears to be degrading (darkening) in the distillation pot.

  • Probable Cause: Excessive Temperature. This is the primary issue vacuum distillation aims to prevent.

    • Solution: Immediately improve your vacuum. The darker color indicates decomposition, which occurs when the pot temperature is too high for too long. Review all the points in Q1 to find and fix leaks. A better vacuum will allow you to distill at a lower, safer temperature. It is a direct trade-off: a higher vacuum permits a lower temperature.

Section 2: Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing common vacuum distillation problems.

G start Distillation Problem Occurs check_vacuum Is the system pressure higher than expected? start->check_vacuum check_boiling Is the pot temperature much higher than expected for the measured pressure? check_vacuum->check_boiling No leak_issue High Pressure Issue: Likely a Leak or Pump Fault check_vacuum->leak_issue Yes check_bumping Is the liquid bumping violently? check_boiling->check_bumping No temp_issue Heating/Measurement Issue check_boiling->temp_issue Yes stir_issue Agitation Issue check_bumping->stir_issue Yes end_point Problem Resolved check_bumping->end_point No solve_leak 1. Check all joints for grease. 2. Perform leak-up test. 3. Check pump oil & performance. leak_issue->solve_leak solve_temp 1. Verify manometer accuracy. 2. Ensure proper insulation. 3. Check stir bar function. temp_issue->solve_temp solve_stir 1. Ensure stir bar is spinning vigorously. 2. Use a Claisen adapter. 3. Reduce heating rate. stir_issue->solve_stir solve_leak->end_point solve_temp->end_point solve_stir->end_point

Caption: A flowchart for diagnosing and solving vacuum distillation issues.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the key physical properties for methyl morpholine-4-carboxylate? A: Key properties are summarized below.

PropertyValueSource(s)
CAS Number 6906-13-4[1],,[5]
Molecular Formula C₆H₁₁NO₃[1]
Molecular Weight 145.16 g/mol [1],
Appearance Colorless to yellow liquid or solid[6],
Storage Temp. Refrigerator recommended
Est. Boiling Point ~202°C at 760 mmHg (based on isomer)

Q: What is a suitable starting pressure and temperature for this distillation? A: A good starting point is to target a vacuum of 1-5 mmHg . Based on the estimated atmospheric boiling point of ~202°C, a pressure-temperature nomograph would predict a boiling point in the range of 60-80°C . Always start with a lower temperature and increase slowly until distillation begins.

Q: Why is a cold trap essential? A: A cold trap, typically cooled with dry ice/acetone or liquid nitrogen, is placed between your distillation apparatus and the vacuum pump. Its purpose is to condense any volatile materials from your system before they can enter the vacuum pump.[7] This protects the pump's oil from contamination, which preserves the pump's efficiency and lifespan.

Q: How do I properly shut down the distillation? A: The shutdown sequence is critical to prevent accidents.

  • Remove the heating mantle and allow the distillation pot to cool down.

  • First, vent the system to atmospheric pressure. This is done by opening a valve or removing the vacuum tubing. You should hear a hissing sound.[3]

  • Only after the system is at atmospheric pressure, turn off the vacuum pump. This order prevents pump oil from being sucked back into your clean apparatus and avoids potential oxidation of the hot residue in the flask by atmospheric oxygen.[3]

Section 4: Standard Operating Protocol (SOP) for Vacuum Distillation

This protocol outlines the step-by-step procedure for purifying methyl morpholine-4-carboxylate.

1.0 Pre-Distillation Setup

1.1. Glassware Inspection: Ensure all glassware (round-bottom flask, Claisen adapter, distillation head with condenser, vacuum adapter, and receiving flasks) is clean, dry, and free of any cracks or star fractures. 1.2. Material Preparation: Charge the round-bottom flask (the "pot") with the crude methyl morpholine-4-carboxylate, filling it to no more than half its volume. Add a suitably sized magnetic stir bar. 1.3. System Assembly:

  • Assemble the glassware as shown in the standard vacuum distillation setup. Use a Claisen adapter on the distillation pot.[3]
  • Lightly apply a high-vacuum grease to all ground-glass joints. When connecting the joints, twist them together to ensure a thin, transparent seal with no air streaks.[3]
  • Secure all joints with Keck clips or other suitable clamps.
  • Connect the condenser to a chilled water source (inlet at the bottom, outlet at the top).
  • Connect the vacuum adapter to a cold trap using thick-walled vacuum tubing. Connect the cold trap to the manometer and then to the vacuum pump.

2.0 Distillation Procedure

2.1. Initial Evacuation: Turn on the magnetic stirrer to a moderate speed. Turn on the chilled water to the condenser. Turn on the vacuum pump to begin evacuating the system. 2.2. Leak Check: Monitor the pressure using the manometer. The system should reach a stable, low pressure (e.g., < 5 mmHg). Allow the system to evacuate without heating for 15-20 minutes to remove any residual low-boiling solvents. 2.3. Heating: Once a stable vacuum is achieved, begin to heat the distillation pot using a heating mantle. Increase the temperature gradually. 2.4. Fraction Collection:

  • Observe the distillation head. The temperature will rise as the first vapors reach the thermometer. A small forerun of lower-boiling impurities may distill first.
  • Once the temperature stabilizes at the expected boiling point for your system's pressure, switch to a clean receiving flask to collect the main product fraction.
  • Monitor the temperature and pressure throughout the distillation. A stable head temperature indicates a pure fraction is being collected. 2.5. Termination: Stop the distillation when only a small amount of residue remains in the pot or when the temperature at the distillation head begins to drop. Do not distill to dryness.

3.0 System Shutdown

3.1. Cooling: Turn off and lower the heating mantle. Allow the system to cool under vacuum. 3.2. Venting: Once the apparatus has cooled, slowly vent the system to atmospheric pressure. 3.3. Pump Shutdown: Turn off the vacuum pump. 3.4. Disassembly: Carefully disassemble the glassware. Greased joints can sometimes seize if left for extended periods.[3]

References

Sigma-Aldrich. (n.d.). Methyl morpholine-3-carboxylate. Retrieved from Sigma-Aldrich website. [1] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12575354, Methyl morpholine-4-carboxylate. Retrieved from PubChem. [6] American Elements. (n.d.). Methyl Morpholine-4-carboxylate. Retrieved from American Elements website. [8] National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15733444, Methyl morpholine-2-carboxylate. Retrieved from PubChem. [9] MilliporeSigma. (n.d.). Methyl morpholine-3-carboxylate hydrochloride. Retrieved from MilliporeSigma website. [10] ChemicalBook. (n.d.). 4-Methylmorpholine synthesis. Retrieved from ChemicalBook website. Sigma-Aldrich. (n.d.). Methyl Morpholine-4-carboxylate. Retrieved from Sigma-Aldrich website. [11] Zhang, Q., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from a scientific journal source. [5] Fluorochem. (n.d.). Methyl morpholine-4-carboxylate. Retrieved from Fluorochem website. [12] Google Patents. (n.d.). CN103121978A - Method for preparing N-methylmorpholine. Retrieved from Google Patents. [13] ChemicalBook. (n.d.). What is 4-Methylmorpholine?. Retrieved from ChemicalBook website. [14] National Institute of Standards and Technology. (n.d.). Morpholine, 4-methyl-. In NIST Chemistry WebBook. Retrieved from NIST. [4] Beaker & Wrench. (2025, June 30). Trouble with vacuum leaks in your distillation system? Learn how to te. Retrieved from Beaker & Wrench website. [15] LookChem. (n.d.). Factory supply 4-Methylmorpholine(N-Methyl morphofine) 109-02-4 with low price. Retrieved from LookChem website. [3] LibreTexts Chemistry. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from Chemistry LibreTexts. [7] Reddit. (2022, March 18). Why is my vacuum distillation not working?. Retrieved from r/chemistry subreddit. [16] Pressure Control Solutions. (2019, November 11). Vacuum Distillation issues?. Retrieved from Pressure Control Solutions website. [2] Islam, M. Z., et al. (n.d.). Thermal degradation kinetics of morpholine for carbon dioxide capture. Retrieved from ResearchGate.

Sources

Optimization

Stability of methyl morpholine-4-carboxylate under basic conditions

Technical Support Center: Stability of Methyl Morpholine-4-Carboxylate Module 1: Critical Stability Overview Executive Summary: Methyl morpholine-4-carboxylate (MMC) is a carbamate (urethane) derivative.[1] While carbama...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Methyl Morpholine-4-Carboxylate

Module 1: Critical Stability Overview

Executive Summary: Methyl morpholine-4-carboxylate (MMC) is a carbamate (urethane) derivative.[1] While carbamates are generally more robust than esters towards basic hydrolysis due to the resonance donation of the nitrogen lone pair, they are not inert . Under basic conditions, MMC is susceptible to two primary degradation pathways: Hydrolysis (releasing morpholine) and Transesterification (exchanging the alkoxy group).[1]

Stability Matrix:

ConditionReagent ClassExamplesStability StatusRisk Factor
Mild Base (RT) Non-nucleophilic Organic Bases

, DIPEA, Pyridine
Stable Negligible.[1]
Moderate Base (RT) Inorganic Carbonates

,

,

Stable Low.[1] Safe for standard alkylations.[1]
Strong Base (Cold) Metal Hydroxides

,

(0°C to RT)
Metastable Moderate.[1] Slow hydrolysis occurs over hours.[1]
Strong Base (Heat) Metal Hydroxides

,

(Reflux)
Unstable Critical. Rapid hydrolysis to morpholine.[1]
Alkoxides Nucleophilic Bases

,

,

Conditional High risk of transesterification (swapping -OMe for -OR).[1]

Module 2: Degradation Mechanisms & Visualization

Understanding how MMC degrades is the key to preventing it. The following diagram details the competing pathways when MMC is exposed to basic nucleophiles.

Figure 1: Competitive Degradation Pathways of MMC

MMC_Degradation MMC Methyl Morpholine-4-carboxylate (Starting Material) Tetra Tetrahedral Intermediate MMC->Tetra Nucleophilic Attack (Rate Limiting) Hydrolysis_Prod Morpholine + CO2 + MeOH Tetra->Hydrolysis_Prod Elimination of MeO- (If Nu = OH-) Trans_Prod Alkyl Morpholine-4-carboxylate (Impurity) Tetra->Trans_Prod Elimination of MeO- (If Nu = RO-) Hydroxide OH- (Hydrolysis) Hydroxide->MMC Alkoxide RO- (Transesterification) Alkoxide->MMC

Caption: Figure 1 illustrates the


 mechanism. Hydroxide attack leads to irreversible hydrolysis (Red), while alkoxide attack leads to equilibrium-driven transesterification (Yellow).[1]

Module 3: Troubleshooting Guide

This section addresses specific anomalies reported by users working with MMC in basic media.

Scenario A: "My product disappeared during workup."
  • Symptom: The methyl carbamate peak is absent in NMR/LCMS; a morpholine peak or volatile loss is observed.

  • Root Cause: Aggressive Basic Wash. You likely used a strong caustic wash (e.g., 1M NaOH) to remove acidic impurities.[1] While MMC is relatively stable, prolonged exposure to high pH aqueous layers, especially if warm, accelerates hydrolysis.[1]

  • Corrective Action:

    • Switch to mild washes: Saturated

      
       or dilute (0.5M) 
      
      
      
      .[1]
    • Keep the workup cold (0-5°C).

    • Minimize contact time: Separate layers immediately.[1]

Scenario B: "I see a new spot on TLC slightly above/below my product."
  • Symptom: Mass spec shows a +14 (Methyl to Ethyl) or +28 (Methyl to Isopropyl) mass shift.[1]

  • Root Cause: Transesterification. You ran a reaction using a base like Sodium Ethoxide (

    
    ) in Ethanol, or Potassium Carbonate in Methanol/Ethanol mixtures.[1]
    
  • The Science: Alkoxides are potent nucleophiles.[2] If you use

    
    , it will attack the carbonyl of MMC, displacing the methoxide group (
    
    
    
    ).
  • Corrective Action:

    • Match the solvent to the ester: If you must use an alkoxide base, use Sodium Methoxide in Methanol. This makes the transesterification "invisible" (degenerate reaction).

    • Use non-nucleophilic bases: Switch to

      
       (sterically hindered) or inorganic bases (
      
      
      
      ) in aprotic solvents (DMF, THF).[1]
Scenario C: "Low yield in alkylation reactions."
  • Symptom: MMC is recovered unreacted, or degradation products are seen.[1]

  • Root Cause: Incomplete Deprotonation vs. Degradation. [1]

  • Analysis: MMC is not acidic at the nitrogen (it has no N-H). If you are trying to alkylate the ring carbons, you need very strong bases (e.g., LDA), which might attack the ester. If you are trying to react a substituent on the ring, ensure the base isn't attacking the carbamate.

  • Corrective Action:

    • Avoid bases that generate free hydroxide or small alkoxides.[1]

    • Use Lithium Diisopropylamide (LDA) at -78°C if alpha-deprotonation is required; the steric bulk of LDA protects the carbonyl from nucleophilic attack compared to n-BuLi.[1]

Module 4: Experimental Protocols

Protocol 1: Rapid Stability Stress Test (RSST)

Use this protocol to validate if your specific basic conditions are safe for MMC.

Reagents:

  • MMC (10 mg)[1]

  • Proposed Solvent (1 mL)

  • Proposed Base (5 equivalents)

  • Internal Standard (e.g., Naphthalene, 2 mg)[1]

Procedure:

  • Dissolve MMC and the Internal Standard in the solvent.

  • T0 Sample: Take a 50 µL aliquot immediately before adding base. Dilute in neutral HPLC solvent.

  • Add Base and stir at the intended reaction temperature.

  • Sampling: Take aliquots at 1 hour, 4 hours, and 24 hours.

  • Analysis: Analyze via HPLC or GC. Calculate the ratio of MMC Area / Internal Standard Area.

    • Pass: >98% retention of ratio relative to T0.[1]

    • Caution: 90-98% retention (Optimize temperature or time).[1]

    • Fail: <90% retention (Change base class).[1]

Protocol 2: Safe Quench of Basic Reactions

Standard acid quenches can induce acid-catalyzed hydrolysis.[1] Use this buffered quench.

  • Preparation: Prepare a 0.5 M Phosphate Buffer (pH 7.0).

  • Execution: Pour the basic reaction mixture slowly into the cold (0°C) phosphate buffer with vigorous stirring.

  • Verification: Check pH. It should be neutral (6.5–7.5).[1]

  • Extraction: Extract immediately with DCM or EtOAc.[1]

Module 5: FAQ (Frequently Asked Questions)

Q1: Can I use LiOH to hydrolyze a different ester on the molecule without touching the MMC carbamate?

  • Answer: It is risky but possible.[1] Carbamates hydrolyze slower than simple alkyl esters.[1]

  • Strategy: Use LiOH (1.1 eq) at 0°C in THF/Water. Monitor closely. The alkyl ester should cleave first. If you heat it, the MMC will also cleave.[1]

Q2: Is MMC stable to Sodium Hydride (NaH)?

  • Answer: Yes, generally.[1] NaH is a strong base but a poor nucleophile (due to the small size of

    
     and insolubility). However, ensure your solvent is dry.[1] If water is present, NaH generates NaOH, which is nucleophilic and will degrade MMC.[1]
    

Q3: Why is the methyl ester used if it's susceptible to hydrolysis? Why not t-Butyl (Boc)?

  • Answer: The methyl carbamate (Moc) is much more stable to acid than the t-Butyl carbamate (Boc). If your synthetic route involves strong acids (e.g., TFA, HCl), MMC is the superior protecting group.[1] It is the "orthogonal" complement to acid-labile groups.[1]

References

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis, 5th Edition.[1] Wiley.[1][3] (Chapter on Protection for the Amino Group: Carbamates).[4] [1]

  • MacMillan, J. H. (2014).[1] Basic hydrolysis of methyl carbamates to amines. Internet Archive / Temple University Dept of Chemistry.[1] (Detailed kinetics and conditions for methyl carbamate cleavage).

  • Larock, R. C. (1999).[1] Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Sections on Interconversion of Carbamates). [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry, 2nd Edition.[1][5] Oxford University Press.[1] (Mechanistic grounding for

    
     hydrolysis and transesterification). [1]
    

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Characterization Guide: 1H NMR Analysis of Methyl Morpholine-4-carboxylate

Executive Summary & Structural Logic Methyl morpholine-4-carboxylate (also known as N-methoxycarbonylmorpholine) is a carbamate derivative widely used as a specialized linker in peptide synthesis and as a metabolic probe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Methyl morpholine-4-carboxylate (also known as N-methoxycarbonylmorpholine) is a carbamate derivative widely used as a specialized linker in peptide synthesis and as a metabolic probe in drug discovery. Its NMR profile is distinct from its precursors (morpholine) and alkylated analogs (N-methylmorpholine), primarily due to the electronic influence of the carbamate moiety.

This guide provides a definitive analysis of the 1H NMR chemical shifts, distinguishing the product from common impurities and structural analogs.

Structural Assignment Logic

The molecule consists of a morpholine ring nitrogen-bonded to a methyl ester carbamate.[1]

  • Electronic Deshielding: The carbonyl group (

    
    ) withdraws electron density from the adjacent nitrogen, significantly deshielding the 
    
    
    
    -protons (positions 2 and 6) compared to the free base.
  • Restricted Rotation: The partial double bond character of the

    
     bond restricts rotation. While often averaged at room temperature, this can cause signal broadening or splitting of the ring protons into distinct rotameric populations at lower temperatures.
    

NMR_Assignment cluster_logic Electronic Effects Struct Methyl morpholine-4-carboxylate (Structure) Methoxy Methoxy Group (-OCH3) Singlet, ~3.6 - 3.7 ppm (Diagnostic) Struct->Methoxy Ring_O Ring O-CH2 (Pos 3,5) Multiplet, ~3.60 ppm (Deshielded by Oxygen) Struct->Ring_O Ring_N Ring N-CH2 (Pos 2,6) Multiplet, ~3.30 - 3.45 ppm (Deshielded by Carbamate) Struct->Ring_N Ring_N->Ring_O Proximity to O vs N-C=O

Figure 1: Structural assignment logic correlating chemical environment to expected NMR shifts.

Primary 1H NMR Data (CDCl3)

The following data represents the standard chemical shifts observed in Chloroform-d (


).
Proton EnvironmentMultiplicityShift (

ppm)
IntegrationMechanistic Insight
-OCH3 (Methoxy)Singlet (s)3.57 - 3.70 3HDiagnostic peak. Sharp singlet characteristic of methyl esters/carbamates.
O-CH2- (Ring 3,5)Multiplet (m)3.60 - 3.65 4HProtons adjacent to the ring oxygen are chemically equivalent but often overlap with the methoxy singlet.
N-CH2- (Ring 2,6)Multiplet (m)3.30 - 3.45 4HSignificantly downfield shifted from free morpholine (~2.8 ppm) due to the electron-withdrawing carbamate.

Note on Resolution: On lower-field instruments (<300 MHz), the ring protons may appear as a single overlapping envelope (


 3.3 - 3.6 ppm, 8H). High-field instruments (400 MHz+) typically resolve the N-methylene and O-methylene protons into distinct multiplets.
Experimental Validation Protocol

To ensure the identity of the synthesized or purchased material, follow this self-validating workflow:

  • Concentration: Dissolve ~10 mg of sample in 0.6 mL

    
    . High concentrations can cause stacking effects, shifting signals slightly upfield.
    
  • Referencing: Calibrate to residual

    
     at 
    
    
    
    7.26 ppm.
  • Integration Check: The ratio of the methoxy singlet (3H) to the total ring region (8H) must be 3:8 . A deviation indicates the presence of free morpholine or solvent impurities.

Comparative Analysis: Distinguishing Analogs

In drug development, it is critical to distinguish the target carbamate from its starting materials (Morpholine) or alkylated byproducts (N-Methylmorpholine).

Comparison Table
CompoundKey Feature (N-Substituent)Diagnostic Shift (

ppm)
Ring N-CH2 Shift (

ppm)
Status
Methyl morpholine-4-carboxylate -C(=O)OCH3 3.57 - 3.70 (s) ~3.30 - 3.45 Target
Morpholine (Free Base)-H~1.8 - 2.0 (br s, NH)~2.80 - 2.90Precursor
N-Methylmorpholine (NMM)-CH3~2.27 (s)~2.30 - 2.40Byproduct
N-Boc-morpholine-C(=O)OC(CH3)3~1.45 (s, 9H)~3.40Alternative
Diagnostic Decision Tree

Use this logic flow to interpret crude reaction mixtures.

Decision_Tree Start Analyze 1H NMR Spectrum (3.0 - 4.0 ppm range) Check_Singlet Is there a sharp singlet around 3.6 - 3.7 ppm? Start->Check_Singlet Yes_Singlet Check Ring Protons (2.8 - 3.5 ppm) Check_Singlet->Yes_Singlet Yes No_Singlet Check for Singlet at 2.3 ppm or 1.45 ppm Check_Singlet->No_Singlet No Target_Confirmed Target Confirmed: Methyl morpholine-4-carboxylate (Ring N-CH2 @ ~3.4 ppm) Yes_Singlet->Target_Confirmed N-CH2 @ 3.4 ppm Free_Base Impurity: Free Morpholine (Ring N-CH2 @ ~2.8 ppm) Yes_Singlet->Free_Base N-CH2 @ 2.8 ppm NMM_Found Impurity: N-Methylmorpholine (Singlet @ 2.3 ppm) No_Singlet->NMM_Found Singlet @ 2.3 ppm

Figure 2: Decision tree for rapid identification of methyl morpholine-4-carboxylate in crude mixtures.

Solvent Effects (CDCl3 vs. DMSO-d6)

Solvent choice dramatically affects the resolution of the morpholine ring protons.

  • Chloroform-d (

    
    ):  Preferred for routine analysis. The non-polar nature often results in tighter multiplets, though the O-CH2 protons may overlap with the methoxy singlet.
    
  • DMSO-d6: Recommended if the methoxy peak is obscured. The high polarity of DMSO often separates the methoxy singlet from the ring protons more distinctly. However, the residual water peak in DMSO (~3.33 ppm) can interfere with the N-CH2 signal of the morpholine ring.

Recommendation: Use


 for purity assays unless the sample contains aromatic impurities that overlap in the 3.5–4.0 ppm region.

References

  • Bull. Chem. Soc. Jpn., 62, 455–458 (1989).Synthesis and Characterization of Carbamates. (Primary source for specific chemical shift

    
     3.57 ppm and boiling point data). 
    
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS).[2] (General reference for morpholine ring proton assignments).

  • BenchChem. Methyl Chloroformate & Carbamate Derivatives. (Context for synthesis and byproduct identification).

Sources

Comparative

Technical Guide: IR Spectrum Analysis of Methyl Morpholine-4-Carboxylate

Executive Summary Methyl morpholine-4-carboxylate (MMC) is a critical tertiary carbamate intermediate, widely utilized as a linker in peptide synthesis and as a precursor in the development of morpholine-based pharmaceut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl morpholine-4-carboxylate (MMC) is a critical tertiary carbamate intermediate, widely utilized as a linker in peptide synthesis and as a precursor in the development of morpholine-based pharmaceuticals. Accurate characterization of MMC relies heavily on the diagnostic resolution of its carbonyl (C=O) stretch .

This guide provides an in-depth analysis of the MMC infrared spectrum, establishing the 1690–1710 cm⁻¹ band as the definitive spectral fingerprint. We objectively compare this signature against common alternatives (esters, amides, and carbonate reagents) to validate its utility in reaction monitoring and purity assessment.

Spectral Characterization: The Carbonyl Stretch

The infrared spectrum of methyl morpholine-4-carboxylate is dominated by the stretching vibration of the carbamate carbonyl group. Unlike simple ketones or esters, the position of this band is dictated by a unique tug-of-war between resonance and inductive effects.

The Diagnostic Band: 1695 ± 10 cm⁻¹
  • Position: Strong absorbance centered between 1690 cm⁻¹ and 1710 cm⁻¹ .

  • Intensity: Very Strong (vs).

  • Morphology: Sharp, distinct peak, easily resolvable from solvent background.

Mechanistic Causality

The frequency of the C=O stretch is a direct measure of the bond order. In MMC, two opposing electronic effects determine the exact wavenumber:

  • Resonance (Lowering Effect): The nitrogen atom of the morpholine ring donates electron density into the carbonyl

    
    -system (amide-like resonance), reducing the C=O bond character to partial single-bond status. This lowers the frequency.[1]
    
  • Induction (Raising Effect): The methoxy oxygen (

    
    ) is electronegative, withdrawing electron density through the 
    
    
    
    -framework. This strengthens the C=O bond compared to a pure amide.

Result: The carbamate C=O stretch appears at a "hybrid" frequency—higher than amides (~1650 cm⁻¹) but lower than esters (~1740 cm⁻¹).

Secondary Validation Peaks

To confirm the identity of MMC beyond the carbonyl stretch, researchers should cross-reference these secondary bands:

  • C-O-C Stretch (Ester-like): Two bands in the 1000–1300 cm⁻¹ region (typically ~1240 cm⁻¹ and ~1100 cm⁻¹).

  • Absence of N-H: Crucially, the spectrum must lack the N-H stretching band (3300–3500 cm⁻¹) found in the starting material (morpholine).

Comparative Analysis: MMC vs. Alternatives

In drug development, MMC is often compared against or synthesized from esters, amides, or carbonates. Distinguishing these functional groups is vital for validating synthetic pathways.

Table 1: Comparative Carbonyl Performance Data
Functional GroupRepresentative CompoundC=O Frequency (cm⁻¹)Electronic DriverDiagnostic Note
Tertiary Carbamate Methyl morpholine-4-carboxylate 1690 – 1710 Balanced Resonance/Induction Target Product Peak
Dialkyl Carbonate Dimethyl Carbonate (DMC)1750 – 1775Strong Induction (2 Oxygens)Common Reagent (Disappears)
Saturated Ester Methyl Acetate1735 – 1750Induction > ResonanceHigher frequency than MMC
Tertiary Amide N-Acetylmorpholine1640 – 1660Strong ResonanceLower frequency than MMC
Secondary Amine MorpholineNoneN/ALook for N-H at ~3300
Analysis of Alternatives
  • vs. Dimethyl Carbonate (Reagent): In "Green Chemistry" syntheses using DMC, the reaction progress is monitored by the shift from the high-frequency carbonate doublet (~1750/1775 cm⁻¹) to the lower frequency carbamate singlet (~1700 cm⁻¹).

  • vs. Amides: If the methoxy group were replaced by a carbon (amide), the strong nitrogen donation would dominate, dropping the frequency below 1660 cm⁻¹. The carbamate's alkoxy oxygen prevents this drastic drop.

Visualizing the Electronic Effects

The following diagram illustrates the resonance competition that positions the MMC carbonyl stretch in its unique window.

ResonanceEffects cluster_0 Electronic Tug-of-War in Carbamates N_Donation Nitrogen Lone Pair (Morpholine Ring) Carbonyl Carbonyl Bond (C=O) Character N_Donation->Carbonyl Donates e- Reduces Bond Order (Lowers Freq) O_Withdrawal Methoxy Oxygen (-OCH3) Induction O_Withdrawal->Carbonyl Withdraws e- Increases Bond Order (Raises Freq) Frequency Resulting Frequency 1690-1710 cm⁻¹ Carbonyl->Frequency Net Electronic Environment

Figure 1: Mechanistic pathway showing how competing electronic effects stabilize the carbamate carbonyl frequency.

Experimental Protocol: Reaction Monitoring

This protocol describes the self-validating workflow for synthesizing MMC from Morpholine and Dimethyl Carbonate (DMC), using IR as the primary process analytical technology (PAT).

Materials
  • Sample: Reaction aliquot (Morpholine + DMC + Catalyst).

  • Instrument: FTIR Spectrometer (ATR accessory recommended for liquids).

  • Background: Air or pure solvent (if reaction is dilute).

Step-by-Step Methodology
  • Baseline Acquisition:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • T0 (Start) Measurement:

    • Apply a drop of the starting reaction mixture.

    • Verify: Presence of 1750/1775 cm⁻¹ doublet (DMC) and 3300 cm⁻¹ (Morpholine N-H).

    • Confirm: Absence of 1700 cm⁻¹ peak.

  • Reaction Monitoring (T_x):

    • Sample every 30-60 minutes.

    • Observation: Watch for the isobestic-like behavior where the 1750 cm⁻¹ band decreases and the 1695 cm⁻¹ band grows.

  • Endpoint Validation:

    • Reaction is complete when the 1750 cm⁻¹ (DMC) peak stabilizes (if excess used) or disappears, and the 3300 cm⁻¹ (N-H) band is fully extinguished.

    • Purity Check: Ensure the 1695 cm⁻¹ peak is symmetric. A shoulder at 1650 cm⁻¹ indicates amide byproduct formation.

Workflow Diagram

ReactionWorkflow Start Start: Morpholine + DMC Check_T0 IR Check (T0) Look for: 1750 cm⁻¹ (DMC) Look for: 3300 cm⁻¹ (N-H) Start->Check_T0 Monitor Monitor Reaction (Heat/Catalyst) Check_T0->Monitor Check_Tx IR Check (Tx) Is 1695 cm⁻¹ appearing? Monitor->Check_Tx Decision Is N-H (3300) gone? Check_Tx->Decision Decision->Monitor No (Incomplete) Finish End Process Isolate MMC Decision->Finish Yes (Complete)

Figure 2: Logical flowchart for using IR spectroscopy to validate the conversion of Morpholine to Methyl Morpholine-4-carboxylate.

References

  • National Institute of Standards and Technology (NIST). Morpholine, 4-methyl- Gas Phase IR Spectrum. NIST Chemistry WebBook, SRD 69. [Link] (Note: Provides comparative data for the N-methyl derivative to establish baseline morpholine ring vibrations).

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. [Link] (Authoritative source for ester vs. carbamate carbonyl frequency differentiation).

  • PubChem. Methyl morpholine-4-carboxylate Compound Summary. National Library of Medicine. [Link] (Source for chemical structure and physical property data).

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link] (Reference for general amide and amine spectral ranges).

  • Asian Journal of Chemistry. Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. [Link] (Validates the synthesis pathway and the presence of MMC as an intermediate).

Sources

Validation

A Comparative Guide to the Characterization of Methyl 4-Morpholinecarboxylate: A Green Synthesis Approach Using Dimethyl Carbonate

For Researchers, Scientists, and Drug Development Professionals Abstract Methyl 4-morpholinecarboxylate is a key building block in contemporary drug discovery and fine chemical synthesis. Traditionally, its synthesis has...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-morpholinecarboxylate is a key building block in contemporary drug discovery and fine chemical synthesis. Traditionally, its synthesis has relied on hazardous reagents such as methyl chloroformate, a derivative of the highly toxic phosgene. This guide presents a comprehensive comparison of the traditional synthetic route with a modern, green chemistry approach utilizing dimethyl carbonate (DMC). We provide a full analysis of the expected characterization data for methyl 4-morpholinecarboxylate and detail the significant safety, environmental, and efficiency advantages of the DMC-mediated synthesis. This document serves as a practical resource for laboratories seeking to adopt safer, more sustainable, and equally effective chemical processes.

Introduction: The Case for Greener Carbamate Synthesis

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. The introduction of a methoxycarbonyl group to the morpholine nitrogen yields methyl 4-morpholinecarboxylate, a versatile intermediate for further functionalization.

The classical method for this transformation involves reacting morpholine with methyl chloroformate. However, the process is fraught with hazards. Methyl chloroformate is a highly corrosive and toxic liquid that decomposes in the presence of water to release poisonous hydrogen chloride gas.[1][2] Its own synthesis typically starts from methanol and phosgene, a chemical warfare agent, adding another layer of risk to the supply chain.[3][4]

In contrast, dimethyl carbonate (DMC) has emerged as a premier green reagent.[5] It is non-toxic, biodegradable, and serves as an excellent methoxycarbonylating agent, replacing hazardous compounds like phosgene and its derivatives.[6][7] The DMC-based synthesis of methyl 4-morpholinecarboxylate aligns with the principles of green chemistry by minimizing waste, using safer reagents, and improving energy efficiency. This guide provides the necessary characterization data and protocols to empower researchers to confidently adopt this superior methodology.

Synthetic Methodologies: A Tale of Two Reagents

The choice of synthetic route has profound implications for safety, sustainability, and process efficiency. Below, we compare the traditional hazardous route with the green DMC alternative.

The Traditional Route: High Hazard, High Risk

The reaction of morpholine with methyl chloroformate is a standard acylation. A base, typically a tertiary amine like triethylamine, is required to scavenge the hydrochloric acid byproduct.

  • Reaction: Morpholine + Methyl Chloroformate → Methyl 4-morpholinecarboxylate + Triethylamine Hydrochloride

  • Drawbacks:

    • Reagent Toxicity: Methyl chloroformate is highly corrosive and toxic upon inhalation.[1][2]

    • Byproduct Formation: The reaction produces a stoichiometric amount of salt waste (triethylamine hydrochloride), which requires separation and disposal.

    • Moisture Sensitivity: The reaction is sensitive to water, which can hydrolyze the methyl chloroformate.[2]

cluster_0 Traditional Synthesis via Methyl Chloroformate Morpholine Morpholine Reaction_Vessel Reaction Vessel (Strict Moisture Control) Morpholine->Reaction_Vessel Methyl_Chloroformate Methyl Chloroformate (Hazardous) Methyl_Chloroformate->Reaction_Vessel Base Base (e.g., Et3N) Base->Reaction_Vessel Product Methyl 4-Morpholinecarboxylate Reaction_Vessel->Product Waste Salt Byproduct (e.g., Et3N•HCl) Reaction_Vessel->Waste cluster_1 Green Synthesis via Dimethyl Carbonate (DMC) Morpholine_DMC Morpholine Reaction_Vessel_DMC Reaction Vessel (Heat) Morpholine_DMC->Reaction_Vessel_DMC DMC Dimethyl Carbonate (Green Reagent) DMC->Reaction_Vessel_DMC Product_DMC Methyl 4-Morpholinecarboxylate Reaction_Vessel_DMC->Product_DMC Byproduct_DMC Methanol Byproduct (Benign) Reaction_Vessel_DMC->Byproduct_DMC

Fig. 2: Workflow for the clean, DMC-mediated synthesis.

Comparative Analysis of Synthesis Parameters

The operational differences between the two methods extend beyond safety to yield, purity, and cost-effectiveness.

ParameterTraditional Route (Methyl Chloroformate)Green Route (Dimethyl Carbonate)Justification & Expert Insights
Primary Reagent Hazard Highly Toxic, Corrosive, Moisture-Sensitive [1][4]Low Toxicity, Flammable Liquid [6][8]DMC significantly reduces personal protective equipment requirements and mitigates risks of accidental exposure.
Byproducts Stoichiometric Salt Waste (e.g., R₃N•HCl)MethanolThe absence of salt waste in the DMC route simplifies workup to a simple distillation/evaporation, improving process efficiency.
Atom Economy ModerateHighThe DMC route incorporates a greater percentage of the reactant atoms into the final product, a core principle of green chemistry.
Reaction Conditions Typically 0 °C to room temperatureElevated temperatures (e.g., 90-160 °C) [9]While the DMC route requires more energy input, this is often offset by the elimination of cooling baths and simplified purification.
Workup & Purification Aqueous wash to remove salt, extraction, drying, chromatography/distillationDistillation/evaporation to remove excess DMC and methanol byproductThe simplified workup of the DMC method is a major advantage for scalability and reducing solvent waste.
Overall Yield & Purity Generally high (>90%)Can be high (>85%), but requires optimization to prevent over-methylation [9]Careful control of reaction time and temperature is key to maximizing the yield of the desired carbamate with DMC.

Characterization Data for Methyl 4-Morpholinecarboxylate

Regardless of the synthetic route, the final pure product is chemically identical. The following characterization data, based on established spectroscopic principles and analysis of analogous structures, can be used to confirm the identity and purity of synthesized methyl 4-morpholinecarboxylate. [10][11][12] Molecular Formula: C₆H₁₁NO₃ Molecular Weight: 145.16 g/mol [13]

¹H NMR Spectroscopy (Expected Data)

The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The chemical equivalence of the morpholine protons simplifies the spectrum into three distinct signals.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.70s3H-OCH₃ Singlet for the methyl ester protons, deshielded by the adjacent oxygen.
~ 3.65t, J ≈ 5 Hz4H-O-CH₂ -Triplet for the four protons adjacent to the morpholine oxygen. [7][14]
~ 3.45t, J ≈ 5 Hz4H-N-CH₂ -Triplet for the four protons adjacent to the carbamate nitrogen. [7][14]
¹³C NMR Spectroscopy (Expected Data)

The carbon spectrum confirms the number of unique carbon environments.

Chemical Shift (δ, ppm)AssignmentRationale
~ 155.5C =OCarbonyl carbon of the carbamate group, highly deshielded. [1]
~ 66.5-O-C H₂-Morpholine carbons adjacent to the oxygen atom. [11]
~ 52.5-O-C H₃Methyl ester carbon. [1]
~ 44.0-N-C H₂-Morpholine carbons adjacent to the nitrogen atom. [11]
FT-IR Spectroscopy (Expected Data)

Infrared spectroscopy is excellent for identifying key functional groups, particularly the prominent carbamate carbonyl stretch.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
2980-2850StrongC-H Stretch (Aliphatic)Characteristic stretching of the sp³ C-H bonds in the morpholine and methyl groups. [12]
~ 1705Very StrongC=O Stretch (Carbamate)The most prominent peak in the spectrum, characteristic of the carbamate ester carbonyl group. [2]
1250-1200StrongC-O StretchAsymmetric stretch of the C-O-C bonds in the ester and ether linkages.
1120-1080StrongC-N StretchStretching vibration of the tertiary amine within the carbamate structure.

Experimental Protocols

Protocol: Synthesis of Methyl 4-Morpholinecarboxylate via DMC
  • Causality: This protocol uses an excess of DMC, which acts as both reagent and solvent. The reaction is driven by temperature, and the time is controlled to favor the formation of the carbamate intermediate over the fully methylated product. No external catalyst is strictly necessary, though a mild non-nucleophilic base can sometimes accelerate the reaction.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add morpholine (1.0 eq).

    • Add dimethyl carbonate (DMC) (5.0-10.0 eq).

    • Heat the reaction mixture to reflux (approx. 90 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

    • Self-Validation: The disappearance of the starting morpholine spot/peak and the appearance of a new, less polar product spot/peak indicates reaction progression. Over-running the reaction will show the appearance of N-methylmorpholine as a byproduct.

    • After cooling to room temperature, remove the excess DMC and the methanol byproduct under reduced pressure using a rotary evaporator.

    • The resulting crude oil is typically of high purity. If necessary, further purification can be achieved by vacuum distillation.

Protocol: Analytical Characterization Workflow

cluster_2 Analytical Workflow Crude Crude Product (Post-Evaporation) Purity Assess Purity (GC-MS or HPLC) Crude->Purity Identity_NMR Confirm Structure (¹H & ¹³C NMR) Purity->Identity_NMR If pure Identity_IR Confirm Functional Groups (FT-IR) Purity->Identity_IR If pure Final Pure, Characterized Methyl 4-Morpholinecarboxylate Identity_NMR->Final Identity_IR->Final

Sources

Comparative

Comparative Stability of Morpholine Carbamates vs. Carbonates

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Executive Summary In the design of prodrugs and protecting groups, the choice between a morpholine carba...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

In the design of prodrugs and protecting groups, the choice between a morpholine carbamate and a morpholine carbonate is a decision between robust stability and rapid lability .

  • Morpholine Carbamates exhibit superior chemical and enzymatic stability, often requiring specific enzymatic activation or harsh chemical conditions for cleavage. They function as "amide-ester hybrids," benefiting from significant resonance stabilization.[1]

  • Morpholine Carbonates are significantly more labile, susceptible to both spontaneous chemical hydrolysis and rapid esterase cleavage. They are preferred when a "self-immolative" or fast-release profile is required.

This guide provides a mechanistic analysis, comparative data, and validated experimental protocols to characterize these moieties.

Mechanistic Foundation: Why Carbamates Outlast Carbonates

The stability differential is not merely empirical; it is rooted in the electronic structure of the carbonyl core.

1.1 The Resonance Effect

The carbonyl carbon in both species is electrophilic, making it the target for nucleophilic attack (hydrolysis). However, the heteroatom attached to the carbonyl modulates this electrophilicity.

  • Morpholine Carbamate (

    
    ):  The nitrogen atom of the morpholine ring donates its lone pair into the carbonyl 
    
    
    
    -system (
    
    
    ). This resonance contribution is strong (approx. 14-16 kcal/mol), giving the bond partial double-bond character and significantly reducing the electrophilicity of the carbonyl carbon. It behaves more like an amide .
  • Morpholine Carbonate (

    
    ):  The oxygen atom donates electron density as well, but oxygen is more electronegative than nitrogen, holding its lone pairs more tightly. The resonance stabilization is weaker, leaving the carbonyl carbon more electrophilic and "ester-like," thus more prone to hydrolytic attack.
    
1.2 The Hydrolysis Pathway (The "Secondary Amine" Advantage)

A critical distinction for morpholine (a secondary amine) is the absence of an acidic proton on the nitrogen.

  • Primary Carbamates (

    
    ):  Can degrade via the E1cB mechanism  (Elimination Unimolecular conjugate Base), where a base removes the N-H proton, leading to the formation of an isocyanate intermediate. This pathway is very fast.
    
  • Morpholine Carbamates (

    
    ):  Lacking an N-H proton, the E1cB pathway is blocked . Hydrolysis is forced to proceed via the slower BAC2 mechanism  (Base-catalyzed Acyl-Oxygen cleavage), involving direct nucleophilic attack at the crowded carbonyl carbon.
    

HydrolysisMechanism cluster_0 Morpholine Carbamate (Stable) cluster_1 Morpholine Carbonate (Labile) Carbamate Morpholine Carbamate (No N-H Proton) Intermediate Tetrahedral Intermediate (High Energy) Carbamate->Intermediate Slow Nucleophilic Attack (OH-) (BAC2 Mechanism) Products Morpholine + Alcohol + CO2 Intermediate->Products Collapse Carbonate Morpholine Carbonate Inter_Carb Tetrahedral Intermediate (Lower Energy) Carbonate->Inter_Carb Fast Nucleophilic Attack (Ester-like) Prod_Carb Alcohol + CO2 + Alcohol Inter_Carb->Prod_Carb Rapid Collapse

Figure 1: Mechanistic divergence between morpholine carbamate and carbonate hydrolysis. The absence of the E1cB pathway in morpholine derivatives is a key stability factor.

Comparative Performance Data

The following table synthesizes general stability trends observed in physiological and chemical environments.

FeatureMorpholine CarbamateMorpholine Carbonate
Chemical Nature Amide-Ester HybridDiester Analog
Physiological pH (7.4) Stable (

hours to days)
Labile (

minutes to hours)
Acidic pH (1.2) Highly Stable (Protonation of N is difficult due to resonance)Moderately Stable
Alkaline pH (10+) Slow Hydrolysis (BAC2)Rapid Hydrolysis
Plasma Stability High (Requires specific amidases/esterases)Low (Rapidly cleaved by ubiquitous esterases)
Primary Decomposition Morpholine + Alcohol +

Alcohol +

(or Carbonic Acid)
Prodrug Utility Sustained release; overcoming first-pass metabolismRapid release; solubility enhancement

Critical Insight: In drug design, morpholine carbamates are often used to protect the amine from metabolic oxidation or nitrosation, whereas carbonates are used to transiently mask a hydroxyl group to improve solubility (e.g., prodrugs of alcohols).

Experimental Protocols

To validate these stability profiles in your specific molecule, use the following self-validating protocols.

Protocol A: Chemical Stability Profiling (pH-Rate Profile)

Objective: Determine the pseudo-first-order rate constant (


) of hydrolysis at varying pH levels.

Reagents:

  • Buffers: 0.1 M HCl (pH 1.2), Phosphate Buffer (pH 7.4), Borate Buffer (pH 10.0).

  • Internal Standard (IS): A structurally similar but non-hydrolyzable compound (e.g., an amide analog or stable sulfonamide).

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH) for stock solutions.

Workflow:

  • Stock Preparation: Prepare a 10 mM stock solution of the test compound (carbamate or carbonate) in ACN.

  • Initiation: Spike 10 µL of stock into 990 µL of pre-warmed (37°C) buffer. Final concentration: 100 µM.

  • Sampling: At defined time points (

    
     min, and 24 h), remove 50 µL aliquots.
    
  • Quenching: Immediately add 200 µL of ice-cold ACN containing the Internal Standard to quench the reaction and precipitate buffer salts.

  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze the supernatant via HPLC-UV or LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Plasma Stability (Enzymatic)

Objective: Assess susceptibility to esterase cleavage, which often differentiates carbamates from carbonates more drastically than chemical pH.

Workflow:

  • Matrix: Thaw pooled human or rat plasma at 37°C.

  • Spike: Add test compound (1 µM final) to plasma (0.5% DMSO max).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Extraction: At time points (0, 10, 30, 60, 120 min), transfer 50 µL plasma to a plate containing 200 µL ACN (with IS).

  • Control: Run a parallel incubation in heat-inactivated plasma (56°C for 30 min) to distinguish enzymatic from chemical degradation.

ExperimentalWorkflow cluster_chem Pathway A: Chemical Stability cluster_bio Pathway B: Plasma Stability Start Start: Test Compound (Carbamate vs Carbonate) Buffer Incubate in pH Buffers (1.2, 7.4, 10.0) Start->Buffer Plasma Incubate in Plasma (37°C) Start->Plasma TimePoints_Chem Sample at t=0 to 24h Buffer->TimePoints_Chem Quench_Chem Quench with Cold ACN + IS TimePoints_Chem->Quench_Chem Analysis LC-MS/MS Analysis (Ratio Analyte/IS) Quench_Chem->Analysis Control Heat-Inactivated Control (Differentiate Chem vs Enz) Plasma->Control Parallel TimePoints_Bio Sample at t=0 to 120min Plasma->TimePoints_Bio Quench_Bio Protein Precipitation (ACN + IS) TimePoints_Bio->Quench_Bio Quench_Bio->Analysis Data Calculate Half-life (t1/2) & Clearance Analysis->Data

Figure 2: Integrated workflow for distinguishing chemical vs. enzymatic stability.

References
  • Dittert, L. W., & Higuchi, T. (1963).[2] Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution.[2] Journal of Pharmaceutical Sciences.[2][3] Link

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.[4] Journal of Medicinal Chemistry. Link

  • Nassar, M. N., et al. (1992). Effects of structural variations on the rates of enzymatic and nonenzymatic hydrolysis of carbonate and carbamate esters. Journal of Pharmaceutical Sciences.[2][3] Link

  • Environmental Protection Agency (EPA). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water by Direct Aqueous Injection HPLC with Post Column Derivatization.Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

Sources

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